LOSARTAN POTASSIUM
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H23ClKN6O |
|---|---|
Molecular Weight |
462 g/mol |
InChI |
InChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28); |
InChI Key |
FDKIDFYIEWFERB-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl.[K] |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl.[K] |
Pictograms |
Irritant |
Synonyms |
2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol Cozaar DuP 753 DuP-753 DuP753 Losartan Losartan Monopotassium Salt Losartan Potassium MK 954 MK-954 MK954 Monopotassium Salt, Losartan Potassium, Losartan Salt, Losartan Monopotassium |
Origin of Product |
United States |
Fundamental Principles of Losartan Potassium Pharmacology
Angiotensin II Type 1 (AT1) Receptor Antagonism
Losartan (B1675146) exerts its effects by specifically targeting the Angiotensin II Type 1 (AT1) receptor. consensus.app This receptor is the primary mediator of the physiological actions of angiotensin II, including vasoconstriction and aldosterone (B195564) secretion. fda.gov
Selective and Competitive Binding Mechanisms
Losartan is characterized as a selective and competitive antagonist of the AT1 receptor. nih.govpharmgkb.org This means that it binds to the same site on the receptor as angiotensin II, thereby preventing the hormone from exerting its effects. The binding of losartan is reversible. fda.gov In vitro studies have demonstrated that losartan has a much higher affinity for the AT1 receptor, approximately 1,000 to 10,000 times greater than for the AT2 receptor. fda.govnih.govdrugbank.com This high degree of selectivity ensures that the drug's actions are focused on the intended target, minimizing off-target effects. While losartan itself is a competitive antagonist, its active metabolite, E3174, acts as a non-competitive inhibitor, leading to a more persistent blockade of the AT1 receptor. fda.govtandfonline.comoup.com
Influence on Angiotensin II-Mediated Signaling Pathways
By blocking the AT1 receptor, losartan effectively interrupts the downstream signaling cascades initiated by angiotensin II. These pathways are crucial in cardiovascular regulation. Angiotensin II binding to the AT1 receptor normally triggers a cascade of events including:
Vasoconstriction: The direct contraction of blood vessels, leading to an increase in blood pressure. nih.gov
Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention, further increasing blood pressure. fda.gov
Cellular Growth and Hyperplasia: Angiotensin II can promote the growth and proliferation of cells, particularly in the heart and blood vessels, contributing to organ damage in hypertensive states. nih.gov
Sympathetic Nervous System Activation: Angiotensin II can enhance the activity of the sympathetic nervous system, leading to increased heart rate and contractility. nih.govahajournals.org
Losartan's antagonism of the AT1 receptor inhibits these processes. fda.govnih.gov For instance, it has been shown to block angiotensin II-induced increases in intracellular calcium, a key step in many of the hormone's actions. ahajournals.org Furthermore, research suggests that the AT1 receptor can influence signaling pathways such as the JAK-STAT and NF-κB pathways, which are involved in inflammation and cellular proliferation. krcp-ksn.orgspandidos-publications.com By blocking the AT1 receptor, losartan may modulate these pathways, contributing to its therapeutic effects. spandidos-publications.com
Role of the Renin-Angiotensin System (RAS) Modulation
The renin-angiotensin system (RAS) is a hormonal cascade that plays a central role in blood pressure regulation. genome.jp The system begins with the release of renin from the kidneys, which converts angiotensinogen (B3276523) to angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II. nih.gov
Losartan's blockade of the AT1 receptor leads to a feedback mechanism within the RAS. By preventing angiotensin II from binding to its receptor, the negative feedback loop that normally suppresses renin release is interrupted. This results in a compensatory increase in plasma renin activity and, consequently, elevated levels of angiotensin II. consensus.appahajournals.org However, because losartan is blocking the AT1 receptor, the increased levels of angiotensin II are unable to exert their pressor effects. ahajournals.org This modulation of the RAS, characterized by increased renin and angiotensin II alongside AT1 receptor blockade, is a hallmark of treatment with angiotensin II receptor antagonists. ahajournals.org Notably, losartan does not inhibit ACE, the enzyme responsible for the breakdown of bradykinin, which is why it is not typically associated with the cough sometimes seen with ACE inhibitors. fda.govnih.gov
Active Metabolite E3174: Formation and Pharmacological Contributions
A significant portion of losartan's therapeutic effect is attributable to its active metabolite, known as E3174 or carboxylosartan. frontiersin.org
Metabolic Conversion Pathways of Losartan Potassium
Following oral administration, this compound undergoes substantial first-pass metabolism in the liver. fda.govrevistanefrologia.com This process involves the cytochrome P450 (CYP) enzyme system, with CYP2C9 and CYP3A4 being the primary enzymes responsible for its conversion. pharmgkb.orgdrugbank.com Approximately 14% of an oral dose of losartan is converted to E3174 through an oxidation reaction. pharmgkb.orgdrugbank.comnih.gov The metabolic pathway proceeds through an intermediate aldehyde, E-3179, which is then further oxidized to the carboxylic acid metabolite, E3174. pharmgkb.orgfrontiersin.org
Comparative Receptor Binding Affinity of E3174
The active metabolite, E3174, is a more potent antagonist of the AT1 receptor than the parent compound, losartan. consensus.apptandfonline.com Reports indicate that E3174 is 10 to 40 times more potent than losartan. fda.govdrugbank.comfrontiersin.orgnih.gov This increased potency is due to a higher binding affinity for the AT1 receptor. tandfonline.comrevistanefrologia.com While losartan acts as a competitive antagonist, E3174 is a non-competitive, insurmountable antagonist. oup.comnih.gov This means that even at high concentrations of angiotensin II, E3174's blockade of the AT1 receptor is not easily overcome. oup.com The combination of the parent drug and its more potent, longer-acting metabolite contributes to the sustained therapeutic effects observed with once-daily administration of this compound. tandfonline.com
| Property | Losartan | E3174 (Active Metabolite) |
| Antagonist Type | Competitive oup.com | Non-competitive / Insurmountable oup.comnih.gov |
| Potency | Moderate tandfonline.com | 10-40 times more potent than losartan fda.govdrugbank.comfrontiersin.orgnih.gov |
| Binding Affinity | Moderate tandfonline.com | High tandfonline.comrevistanefrologia.com |
Sustained Pharmacological Activity Attributed to E3174
The prolonged duration of action of this compound is primarily due to its conversion to a pharmacologically active metabolite, E3174 (also known as EXP3174). pharmgkb.orgnih.govoup.com Following oral administration, approximately 14% of a losartan dose is metabolized into E3174. pharmgkb.orgnih.govnih.govscirp.org This conversion is critical, as E3174 is 10 to 40 times more potent than losartan itself at blocking the angiotensin II type 1 (AT1) receptor. pharmgkb.orgnih.govmdpi.comconsensus.app
The superior potency of E3174 is complemented by its pharmacokinetic profile. It has a longer terminal elimination half-life of 6 to 9 hours, compared to losartan's half-life of about 1.5 to 2.5 hours. pharmgkb.orgnih.govconsensus.appdrugbank.com This extended half-life ensures a sustained blockade of the renin-angiotensin system, allowing for effective blood pressure control over a 24-hour period with once-daily dosing. consensus.appconsensus.app
Furthermore, E3174 acts as a non-competitive, "insurmountable" antagonist of the AT1 receptor, which distinguishes it from the competitive antagonism of the parent drug, losartan. nih.govdrugbank.com This non-competitive binding contributes significantly to the long-lasting pharmacological effect. pharmgkb.orgoup.com The biotransformation of losartan to E3174 is mainly carried out by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. nih.govtandfonline.comtandfonline.com
| Property | Losartan | E3174 (EXP3174) |
|---|---|---|
| Potency (relative to Losartan) | 1x | 10-40x more potent pharmgkb.orgnih.govmdpi.comconsensus.app |
| Terminal Half-Life | ~1.5-2.5 hours pharmgkb.orgconsensus.app | 6-9 hours pharmgkb.orgnih.govconsensus.app |
| Receptor Antagonism | Competitive pharmgkb.orgnih.gov | Non-competitive pharmgkb.orgnih.govdrugbank.com |
| Primary Metabolism | - | Via CYP2C9 & CYP3A4 nih.govtandfonline.comtandfonline.com |
Pharmacokinetic Investigations of Losartan Potassium
Absorption Characteristics
Losartan (B1675146) potassium is readily absorbed following oral administration, but its journey through the body is marked by significant metabolic processes that influence its ultimate therapeutic effect. medicines.org.ukrwandafda.gov.rw
Influence of First-Pass Metabolism
The relatively low bioavailability of losartan is largely due to extensive first-pass metabolism in the liver. rwandafda.gov.rwnih.govfda.govnih.gov Following absorption from the gastrointestinal tract, losartan passes through the liver where a significant portion is converted into other compounds before it can be distributed throughout the body. medicines.org.ukrwandafda.gov.rwfda.gov
Approximately 14% of an oral or intravenous dose of losartan is metabolized into its principal active metabolite, E-3174 (also known as EXP3174). medicines.org.ukpharmgkb.orgfda.govnih.govdrugbank.com This conversion is primarily carried out by the cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. nih.govnih.govfda.govdrugbank.com The active metabolite, E-3174, is a carboxylic acid derivative that is 10 to 40 times more potent than losartan itself in blocking the angiotensin II type 1 (AT1) receptor. pharmgkb.orgfda.govdrugbank.com The formation of this potent metabolite is a crucial aspect of losartan's therapeutic action. pharmgkb.org
Investigational Approaches for Enhanced Bioavailability
Given the low oral bioavailability of losartan due to first-pass metabolism, researchers have explored various strategies to improve its systemic delivery. These approaches aim to bypass the liver's initial metabolic processes or enhance the drug's absorption characteristics.
One area of investigation involves alternative drug delivery systems. For instance, the development of transdermal therapeutic systems has been explored. ingentaconnect.comresearchgate.net These patches are designed to deliver the drug through the skin, thereby bypassing the gastrointestinal tract and the liver's first-pass effect. ingentaconnect.comresearchgate.net Studies on monolithic transdermal systems have shown the potential to enhance the relative bioavailability of losartan potassium significantly, in some cases by 2.2 times compared to oral delivery, by avoiding hepatic first-pass metabolism. ingentaconnect.comresearchgate.net
Another approach focuses on formulating multiparticulate drug delivery systems , such as pellets created through extrusion-spheronization. scienceopen.combio-integration.org These systems can offer controlled drug release, which may improve bioavailability and patient compliance. scienceopen.combio-integration.org Similarly, floating matrix tablets have been developed to prolong the drug's residence time in the stomach, which could potentially enhance bioavailability. jddtonline.info
Researchers have also investigated methods to improve the solubility and dissolution rate of this compound, which can in turn affect its absorption. The use of solid dispersion techniques with carriers like β-cyclodextrin has been shown to significantly enhance the solubility and dissolution rate of losartan, which is a critical factor for improving its bioavailability. wisdomlib.org Additionally, the formulation of fast-dissolving tablets using co-processed superdisintegrants has been studied as a means to improve the dissolution rate and, consequently, the bioavailability of the drug. ajptonline.com
Distribution Dynamics
Once absorbed and having undergone first-pass metabolism, losartan and its active metabolite are distributed throughout the body. Their distribution is characterized by a relatively low volume of distribution and high binding to plasma proteins.
Volume of Distribution Studies
The volume of distribution (Vd) is a pharmacokinetic parameter that quantifies the extent of a drug's distribution in the body's tissues compared to the plasma. For losartan, the volume of distribution is approximately 34 liters. medicines.org.ukrwandafda.gov.rwnih.govfda.gov Its active metabolite, E-3174, has a smaller volume of distribution of about 12 liters. nih.govfda.gov These relatively low volumes of distribution are consistent with the high degree of plasma protein binding exhibited by both compounds. pharmgkb.org
Plasma Protein Binding Characteristics
Both losartan and its active metabolite, E-3174, are extensively bound to plasma proteins, primarily albumin. medicines.org.ukrwandafda.gov.rwpharmgkb.orgmedsafe.govt.nz Losartan is approximately 98.6% to 98.8% bound to plasma proteins. drugbank.comnih.gov The active metabolite, E-3174, is even more highly bound, at over 99.7%. drugbank.comnih.gov This high level of protein binding means that only a small fraction of the drug is free in the plasma and available to interact with its target receptors. fda.gov The binding is constant over the concentration range achieved with recommended doses. fda.gov
Pharmacokinetic Parameters of Losartan and its Active Metabolite
| Parameter | Losartan | Active Metabolite (E-3174) |
|---|---|---|
| Time to Peak Concentration (Tmax) | 1-2 hours medicines.org.ukpharmgkb.orgnih.govconsensus.app | 3-4 hours medicines.org.ukdrugbank.com |
| Systemic Bioavailability | ~33% medicines.org.ukrwandafda.gov.rwnih.govfda.gov | N/A |
| Volume of Distribution (Vd) | ~34 L medicines.org.ukrwandafda.gov.rwnih.govfda.gov | ~12 L nih.govfda.gov |
| Plasma Protein Binding | 98.6% - 98.8% drugbank.comnih.gov | >99.7% drugbank.comnih.gov |
| Terminal Half-life | ~2 hours fda.govmedsafe.govt.nzfda.gov | 6-9 hours pharmgkb.orgfda.govmedsafe.govt.nzdrugbank.comfda.gov |
Metabolic Transformations
This compound undergoes significant metabolism in the liver, a process primarily mediated by the cytochrome P450 (CYP) enzyme system. This biotransformation is crucial as it leads to the formation of its principal active metabolite, E-3174, which is substantially more potent than the parent drug. fda.govrevistanefrologia.com
Cytochrome P450 Enzyme Involvement (CYP2C9, CYP3A4, CYP2C10)
The conversion of losartan to its active form, E-3174 (a carboxylic acid metabolite), is a critical step in its mechanism of action. fda.govmfds.go.kr This transformation is predominantly carried out by the cytochrome P450 isoenzymes CYP2C9 and CYP3A4. nih.govnih.govahajournals.org While both enzymes play a role, in vitro studies suggest that at physiological concentrations, CYP2C9 is the dominant enzyme in this metabolic pathway. pharmgkb.org CYP3A4's contribution becomes more relevant at higher concentrations of losartan. pharmgkb.org Some sources also mention the involvement of CYP2C10 in losartan metabolism. ahajournals.orgdrugbank.com
The metabolic process involves an intermediate aldehyde metabolite, known as E-3179. drugbank.comfrontiersin.org This intermediate is then further oxidized to form the active metabolite, E-3174. drugbank.comfrontiersin.org The significance of these enzymes is highlighted by studies showing that inhibitors of CYP2C9 and CYP3A4 can affect the pharmacokinetics of losartan. researchgate.netmedicines.org.uk For instance, fluconazole, a known inhibitor of CYP2C9, has been found to decrease the exposure to the active metabolite by approximately 50%. medicines.org.uk
Table 1: Key Cytochrome P450 Enzymes in Losartan Metabolism
| Enzyme | Role in Losartan Metabolism |
|---|---|
| CYP2C9 | Primarily responsible for the conversion of losartan to its active metabolite, E-3174, at physiological concentrations. nih.govpharmgkb.orgcaymanchem.com |
| CYP3A4 | Contributes to the metabolism of losartan, particularly at higher concentrations. nih.govnih.govpharmgkb.org |
| CYP2C10 | Also cited as being involved in the biotransformation of losartan. ahajournals.orgdrugbank.com |
Identification of Inactive Metabolites
In addition to the formation of the highly active metabolite E-3174, the metabolism of losartan also yields several inactive metabolites. mfds.go.krmedsafe.govt.nz In vitro studies using human liver slices have identified multiple minor metabolites that exhibit significantly less pharmacological activity than the parent compound. pharmgkb.org These include two major inactive metabolites that are formed through the hydroxylation of the butyl side chain of the losartan molecule. mfds.go.krmedsafe.govt.nz Another identified minor metabolite is an N-2 tetrazole glucuronide. mfds.go.krmedsafe.govt.nz The intermediate metabolite, E-3179, can also be hydroxylated to form an inactive metabolite referred to as P1. pharmgkb.orgdrugbank.com
Glucuronidation Pathways
Glucuronidation represents another significant pathway in the metabolism of losartan. pharmgkb.orgnih.gov This process involves the conjugation of losartan with glucuronic acid, which increases its water solubility and facilitates its excretion. colab.ws Studies have identified specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this reaction. The main enzymes involved in the formation of the tetrazole-N2-glucuronide of losartan (M7) are UGT1A1 and UGT2B7. pharmgkb.org Other UGT enzymes, including UGT1A3 and UGT1A10, have also been implicated in the glucuronidation of losartan. drugbank.comnih.gov
Excretion Pathways
The elimination of losartan and its metabolites from the body occurs through both renal (kidney) and hepatic (liver) clearance mechanisms. nih.govdroracle.ai
Renal and Hepatic Clearance Mechanisms
Both urinary and biliary excretion play a role in the elimination of losartan and its metabolites. mfds.go.krmedsafe.govt.nz Following oral administration of radiolabeled losartan, approximately 35% of the radioactivity is recovered in the urine and about 58-60% is found in the feces, indicating significant biliary excretion. mfds.go.krdroracle.aifda.gov
Table 2: Clearance Parameters for Losartan and its Active Metabolite E-3174
| Compound | Total Plasma Clearance (mL/min) | Renal Clearance (mL/min) |
|---|---|---|
| Losartan | ~600 fda.gov | ~75 fda.gov |
| E-3174 | ~50 drugbank.comfda.gov | ~25 drugbank.comfda.gov |
Elimination Half-Life Determinations (Losartan and E3174)
The elimination half-life is a key pharmacokinetic parameter that indicates the time it takes for the concentration of a drug in the plasma to decrease by half. For losartan, the terminal elimination half-life is relatively short, ranging from approximately 1.5 to 2.5 hours. nih.govpharmgkb.orgdrugbank.com In contrast, its active metabolite, E-3174, has a significantly longer terminal elimination half-life, generally reported to be between 6 and 9 hours. fda.govnih.govpharmgkb.orgdrugbank.com This longer half-life of the more potent metabolite contributes to the prolonged duration of the drug's therapeutic effect. pharmgkb.org
Impact of Renal Impairment on Pharmacokinetics in Preclinical Models
Preclinical investigations in animal models have been conducted to determine the influence of renal failure on the pharmacokinetic profile of losartan. In a study utilizing male Wistar rats, acute renal failure (ARF) was induced to simulate conditions of impaired kidney function. ingentaconnect.com One model involved pretreating the rats with uranyl nitrate, while another used bilateral ureteral ligation to induce ARF; control groups received saline or underwent a sham operation, respectively. ingentaconnect.com
Impact of Hepatic Impairment on Pharmacokinetics in Preclinical Models
Pharmacokinetic data from preclinical models detailing the impact of hepatic impairment were not available in the reviewed sources. However, studies in human subjects with mild to moderate alcoholic cirrhosis of the liver indicated that plasma concentrations of losartan and its active metabolite were approximately 5-fold and 1.7-fold greater, respectively, than those observed in healthy young male volunteers. drugbank.com
Pharmacokinetic Linearity and Accumulation Studies
The pharmacokinetics of losartan and its active carboxylic acid metabolite, E-3174, have been demonstrated to be linear. drugbank.comnih.govnih.govviamedica.pl Studies show this linearity is maintained with oral losartan doses up to 200 mg. drugbank.comnih.govnih.govmedecinesfax.org The dose-proportional nature of its pharmacokinetics indicates that an increase in dose leads to a proportional increase in plasma concentrations and the resulting antihypertensive effect. viamedica.plmdpi.com
Regarding accumulation, investigations show that upon repeated once-daily dosing, neither losartan nor its active metabolite accumulates significantly in the plasma. drugbank.comnih.govnih.govviamedica.plmedecinesfax.org This lack of accumulation holds true during once-daily administration of 100 mg doses. drugbank.comviamedica.pl The terminal half-life of losartan is approximately 2 hours, while its more potent active metabolite has a longer terminal half-life of about 6 to 9 hours. drugbank.comnih.govviamedica.pl Following administration, plasma concentrations of both compounds decline in a polyexponential manner. drugbank.comviamedica.pl
Pharmacodynamic Studies and Physiological System Modulation
Modulation of Blood Pressure Regulation Pathways
Losartan's primary mechanism of action involves the competitive inhibition of angiotensin II binding to the AT1 receptor. aksci.compediatriconcall.com Angiotensin II is a potent vasoconstrictor and a key active hormone in the RAAS. jbclinpharm.org By blocking the AT1 receptor, losartan (B1675146) and its more potent active metabolite, E-3174, effectively inhibit the physiological actions of angiotensin II, regardless of its origin. aksci.commedicines.org.uk This blockade disrupts the negative feedback loop on renin secretion, leading to an increase in plasma renin activity and consequently, a rise in angiotensin II plasma concentrations. medicines.org.ukrxlist.com Despite this increase, the antihypertensive effects and suppression of plasma aldosterone (B195564) are maintained, indicating an effective and sustained receptor blockade. medicines.org.uk
The binding of angiotensin II to AT1 receptors in vascular smooth muscle is a primary driver of vasoconstriction, which elevates blood pressure. aksci.comjbclinpharm.org Losartan potassium directly counteracts this by preventing angiotensin II from binding to these receptors, resulting in the relaxation and widening of blood vessels (vasodilation). patsnap.comjbclinpharm.org This reduction in vascular resistance is a cornerstone of its blood pressure-lowering effect. aksci.com Furthermore, the increased levels of angiotensin II resulting from AT1 receptor blockade can lead to the activation of angiotensin II type 2 (AT2) receptors, which may contribute to vasodilation through the nitric oxide-cGMP pathway. nih.gov
Angiotensin II is a primary stimulant for the release of aldosterone from the adrenal cortex. texas.govjbclinpharm.org Aldosterone promotes the retention of sodium and water, which in turn increases blood volume and blood pressure. patsnap.comjbclinpharm.org By blocking the AT1 receptors on the adrenal glands, losartan inhibits the aldosterone-secreting effects of angiotensin II. aksci.comrxlist.com This leads to a decrease in plasma aldosterone concentrations, which contributes to the reduction in blood pressure by promoting the excretion of sodium and water. patsnap.comaksci.com Studies in hypertensive patients have demonstrated that losartan administration leads to a fall in plasma aldosterone concentrations. rxlist.com For instance, after six weeks of treatment with 100 mg of losartan, plasma aldosterone concentration was reduced by approximately 50%. ahajournals.org
| Study Parameter | Effect of Losartan (100 mg) | Reference |
| Plasma Aldosterone Concentration | ~50% reduction after 6 weeks | ahajournals.org |
| Plasma Renin Activity | 1.7-fold increase | ahajournals.org |
| Angiotensin II Concentration | 2.5-fold increase | ahajournals.org |
Influence on Aldosterone Secretion
Renoprotective Mechanisms in Experimental Models
Losartan has demonstrated significant kidney-protective, or renoprotective, effects in various experimental settings. jbclinpharm.orgnih.gov These benefits are attributed to both its systemic blood pressure-lowering effects and its direct actions within the kidney. consensus.app
Proteinuria, the presence of excess protein in the urine, is a key indicator of kidney damage. Numerous studies in animal models have shown that losartan can effectively reduce proteinuria. karger.comresearchgate.net In a rat model of IgA nephropathy, losartan treatment significantly lowered 24-hour urinary protein levels. nih.gov Similarly, in a model of very advanced nephropathy in rats, a combination of losartan and hydrochlorothiazide (B1673439) reduced albuminuria to below pretreatment levels. plos.org The mechanisms behind this antiproteinuric effect are thought to involve a reduction in glomerular capillary pressure and a modification of the glomerular basement membrane's permeability. karger.com
| Animal Model | Intervention | Outcome on Proteinuria | Reference |
| IgA Nephropathy Rat Model | Losartan | Significant reduction in 24-hour urinary protein | nih.gov |
| Advanced Nephropathy Rat Model | Losartan + Hydrochlorothiazide | Reduction of albuminuria below pretreatment levels | plos.org |
| Diabetic db/db Mice | Losartan + OA-NO₂ | Remarkable reduction in albuminuria | nih.gov |
Diabetic glomerulopathy, a complication of diabetes, is characterized by damage to the glomeruli, the kidney's filtering units. Losartan has shown protective effects against this condition in animal models of diabetes. nih.govconsensus.app In diabetic db/db mice, which model human diabetic nephropathy, treatment with losartan alone or in combination with other agents has been shown to ameliorate glomerulosclerosis, the scarring of the glomeruli. nih.govkarger.com Studies in diabetic rat models have also shown that losartan can reduce the expression of transforming growth factor-beta (TGF-β), a key factor in the development of renal fibrosis. nih.gov This reduction in TGF-β and other fibrotic markers helps to slow the progression of kidney damage. nih.gov For example, in streptozotocin-induced diabetic rats, losartan treatment significantly reduced urinary TGF-β excretion and the immunostaining for TGF-β and fibronectin in the glomeruli and tubulointerstitium. nih.gov
| Animal Model | Key Findings | Reference |
| Diabetic db/db Mice | Losartan, especially combined with nitro-oleic acid, significantly attenuated glomerulosclerosis. | nih.gov |
| Streptozotocin-induced Diabetic Rats | Losartan reduced urinary TGF-β excretion and fibronectin expression in the kidneys. | nih.gov |
| OLETF Diabetic Rats | Losartan decreased the albumin-to-creatinine ratio and reduced renal VEGF expression. | researchgate.net |
Reduction of Proteinuria in Animal Models of Renal Disease
Cardiovascular Remodeling and Hypertrophy Research in Preclinical Systems
Preclinical research has extensively documented the effects of losartan, a selective angiotensin II type 1 (AT1) receptor antagonist, on cardiovascular remodeling and hypertrophy. Studies in animal models have consistently shown that losartan can prevent or regress the structural changes in the heart and blood vessels associated with various cardiovascular diseases.
In stroke-prone spontaneously hypertensive rats (SHRSP), long-term treatment with losartan prevented the development of left ventricular hypertrophy. ahajournals.org This was accompanied by improvements in cardiac function, as measured by increased left ventricular pressure, enhanced contractility (dP/dtmax), and improved coronary flow in isolated perfused hearts. ahajournals.org Furthermore, losartan treatment led to a reduction in markers of cardiac cell damage, such as the release of lactate (B86563) dehydrogenase and creatine (B1669601) kinase. ahajournals.org
The mechanisms underlying these benefits are multifactorial. By blocking the AT1 receptor, losartan inhibits the pathological effects of angiotensin II, a key mediator of cardiovascular remodeling. These effects include cardiomyocyte hypertrophy, fibroblast proliferation, and the deposition of extracellular matrix components like collagen and fibronectin. mdpi.com Preclinical studies have demonstrated that losartan effectively inhibits angiotensin II-induced myocyte hypertrophy in cell cultures.
Moreover, research suggests that losartan's benefits extend beyond simple AT1 receptor blockade. In SHRSP, chronic losartan administration increased the aortic tissue content of cyclic guanosine (B1672433) monophosphate (cGMP), a signaling molecule with vasodilatory and anti-proliferative effects. ahajournals.org This effect was even more pronounced than that observed with angiotensin-converting enzyme (ACE) inhibitors at comparable antihypertensive doses. ahajournals.org
A study on a rat model of severe chronic renal failure also highlighted the advantages of a hybrid compound derived from losartan, which demonstrated significant reductions in left ventricular wall thickness, cardiomyocyte diameter, and cardiac fibrosis. mdpi.com These findings underscore the potential of losartan and its derivatives in mitigating cardiovascular and inflammatory processes. mdpi.com
Table 1: Effects of Long-Term Losartan Treatment on Cardiac Parameters in SHRSP
| Parameter | Change with Losartan Treatment | Reference |
| Left Ventricular Pressure | 22.4% increase | ahajournals.org |
| Differentiated Left Ventricular Pressure (dP/dtmax) | 35.1% increase | ahajournals.org |
| Coronary Flow | 38% increase | ahajournals.org |
| Lactate Dehydrogenase Release | 46.4% reduction | ahajournals.org |
| Creatine Kinase Release | 47.2% reduction | ahajournals.org |
| Myocardial Glycogen | 43.2% increase | ahajournals.org |
| Myocardial ATP | 33.1% increase | ahajournals.org |
| Myocardial Creatine Phosphate (B84403) | 42.4% increase | ahajournals.org |
| Myocardial Lactate | 57.0% decrease | ahajournals.org |
Effects on Electrolyte and Uric Acid Excretion in Preclinical Studies
Preclinical investigations have revealed that losartan possesses a unique characteristic among angiotensin II receptor blockers: the ability to increase the excretion of uric acid. tandfonline.com This uricosuric effect is attributed to its direct action on uric acid transport in the proximal tubules of the kidney. researchgate.net Specifically, losartan targets and inhibits the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid. researchgate.net
In a rat model of mild hyperuricemia, losartan treatment was associated with lower uric acid levels. physiology.org Another study using a hyperuricemic zebrafish model demonstrated that losartan had a significant urate-lowering effect. nih.gov This effect appears to be independent of its active metabolite, EXP3174, suggesting that losartan itself is the primary agent responsible for this action. nih.gov The mechanism is thought to involve the upregulation of intestinal urate transporter genes. nih.gov
Regarding electrolyte balance, preclinical repeated-dose toxicity studies have shown that losartan administration can lead to an increase in serum urea (B33335) N and occasionally serum creatinine. medicines.org.uk In the context of renal function, losartan has been shown to normalize renal excretion functions that may be aberrantly activated in various disease states. nih.gov By blocking angiotensin II-mediated effects, losartan can influence the transport of water and electrolytes in the nephron. nih.gov For instance, it can attenuate the reabsorption of sodium and bicarbonate in the thick ascending limb of the loop of Henle. nih.gov
Table 2: Preclinical Findings on Losartan's Effects on Uric Acid and Electrolytes
| Model/System | Finding | Mechanism/Note | Reference |
| Rat Proximal Tubules | Direct effect on uric acid transport, increasing fractional urate excretion. | Targets and inhibits URAT1. | researchgate.net |
| Hyperuricemic Rats | Tended to lower uric acid levels. | Likely due to its uricosuric activity. | physiology.org |
| Hyperuricemic Zebrafish | Exerted a greater urate-lowering effect than its active metabolite, EXP3174. | Suggests losartan itself is the critical substance for uric acid elimination. | nih.gov |
| Rat Repeated Dose Studies | Induced a rise in serum urea N and occasional rises in serum creatinine. | Part of general toxicity findings. | medicines.org.uk |
| Rat Nephron Segments | Can ameliorate disturbance of water and electrolyte balance. | Inhibits angiotensin II-mediated reabsorption in the thick ascending limb. | nih.gov |
Exploration of Non-Classical Angiotensin II Effects and Their Modulation
Losartan's mechanism of action, centered on the selective blockade of the AT1 receptor, inherently leads to an exploration of the non-classical effects of angiotensin II. By blocking the primary receptor through which angiotensin II exerts its well-known vasoconstrictive and pro-inflammatory actions, losartan allows for the unopposed stimulation of other angiotensin II receptors, notably the angiotensin II type 2 (AT2) receptor. ahajournals.org
The function of the AT2 receptor is not as well-defined as the AT1 receptor, but it is generally considered to mediate effects that counterbalance those of the AT1 receptor, including vasodilation and anti-proliferative actions. Preclinical studies with losartan have been instrumental in furthering the understanding of this receptor's role. Since losartan treatment leads to a significant increase in circulating levels of angiotensin II, this elevated angiotensin II is available to interact with the unblocked AT2 receptors. ahajournals.org This stimulation of non-AT1 receptors is a proposed mechanism contributing to the beneficial cardiac and vascular actions observed with losartan treatment in preclinical models. ahajournals.org
Furthermore, research has delved into how losartan modulates the broader renin-angiotensin system (RAS). For example, losartan has been shown to upregulate the expression of angiotensin-converting enzyme 2 (ACE2) in the myocardium. mdpi.com ACE2 is an enzyme that converts angiotensin II into angiotensin (1-7), a peptide that exerts protective cardiovascular effects through its own receptor, the Mas receptor. mdpi.com This action represents another non-classical pathway modulated by losartan, contributing to its therapeutic profile.
In vitro studies have also shown that losartan can inhibit the proliferation of vascular smooth muscle cells stimulated by uric acid, suggesting a direct interaction beyond the classical RAS. physiology.org This indicates that losartan's modulation of cellular processes may be more complex than initially understood, involving pathways that are not directly linked to the canonical angiotensin II signaling cascade.
Preclinical Research Models and Findings
Experimental Hypertension Models
Preclinical studies have consistently demonstrated the antihypertensive efficacy of losartan (B1675146) in various experimental models of hypertension. These models are crucial for understanding the mechanisms of high blood pressure and for evaluating the therapeutic effects of novel antihypertensive agents.
In renovascular hypertension models, which mimic hypertension caused by renal artery stenosis, losartan has been shown to be effective. For instance, in the two-kidney, one-clip (2K1C) rat model, a classic model of renin-dependent hypertension, losartan administration leads to a significant reduction in blood pressure. ahajournals.org Similarly, in mice with renovascular hypertension induced by renal artery clipping, intra-arterial administration of losartan resulted in a marked decrease in mean arterial pressure. ahajournals.org
Another commonly used experimental model is the L-NAME (Nω-nitro-L-arginine methyl ester)-induced hypertension model. L-NAME is an inhibitor of nitric oxide synthase, and its administration leads to a decrease in nitric oxide production, resulting in vasoconstriction and an increase in blood pressure. In Wistar rats with L-NAME-induced hypertension, losartan treatment has been shown to effectively lower systolic, diastolic, and mean arterial pressure. frontiersin.org
The following table summarizes the key findings from experimental hypertension models:
| Model | Animal | Key Findings | Reference |
| Two-Kidney, One-Clip (2K1C) | Rat | Significant reduction in blood pressure. | ahajournals.org |
| Renovascular Hypertension (Renal Artery Clipping) | Mouse | Marked decrease in mean arterial pressure. | ahajournals.org |
| L-NAME-Induced Hypertension | Wistar Rat | Lowered systolic, diastolic, and mean arterial pressure. | frontiersin.org |
These studies collectively underscore the potent and effective antihypertensive properties of losartan in preclinical settings, providing a strong rationale for its clinical use in the management of hypertension.
Animal Models of Renal Disease
Preclinical research has demonstrated the protective effects of losartan in various animal models of renal disease. nih.gov These studies have shown that losartan can significantly decrease proteinuria and offer protection against glomerular damage. nih.gov
In a murine model of acute kidney injury (AKI) followed by chronic kidney disease (CKD), losartan administration after functional recovery from AKI was shown to reduce the progression to CKD and decrease mortality. researchgate.net The study, which involved right nephrectomy and left renal ischemia-reperfusion injury in mice, found that losartan treatment reduced blood pressure, albuminuria, azotemia, and kidney fibrosis. researchgate.net
The unilateral ureteral obstruction (UUO) model is another widely used model to study renal interstitial fibrosis. In UUO model mice, losartan treatment was found to improve renal tubular-interstitial injury and fibrosis by reducing tubulointerstitial dilation and collagen deposition. researchgate.net The study also suggested that losartan's beneficial effects were mediated through the regulation of the TGF-β/Smad pathway. researchgate.net
In a rat model of chronic renal failure (CRF) induced by 7/8 nephrectomy, a hybrid compound derived from losartan showed beneficial effects on cardiovascular damage, cardiac hypertrophy, and fibrosis. mdpi.com This suggests that targeting the renin-angiotensin system with losartan can have protective effects on both the kidney and the cardiovascular system in the context of chronic kidney disease.
Furthermore, in a rat model of chronic kidney disease induced by adenine, the combination of losartan potassium tablets and Bailing capsules was effective in improving renal function. ajol.info
| Model | Animal | Key Findings | Reference |
| Acute Kidney Injury-Chronic Kidney Disease Continuum | Mouse | Reduced progression to CKD, decreased mortality, blood pressure, albuminuria, azotemia, and kidney fibrosis. | researchgate.net |
| Unilateral Ureteral Obstruction (UUO) | Mouse | Improved renal tubular-interstitial injury and fibrosis; regulated TGF-β/Smad pathway. | researchgate.net |
| Chronic Renal Failure (7/8 Nephrectomy) | Rat | A losartan-derived hybrid compound reduced cardiovascular damage, cardiac hypertrophy, and fibrosis. | mdpi.com |
| Adenine-Induced Chronic Kidney Disease | Rat | Combination with Bailing capsules improved renal function. | ajol.info |
Cardiovascular Hypertrophy and Remodeling Models
Losartan has demonstrated significant beneficial effects against pathological cardiovascular hypertrophy and remodeling in a variety of preclinical models. nih.govnih.gov These effects are attributed to its ability to block the AT1 receptor, thereby inhibiting the actions of angiotensin II, a key mediator of cardiac and vascular remodeling. nih.gov
In vitro studies using neonatal and adult cardiomyocyte cultures have shown that losartan can inhibit angiotensin II-induced myocyte hypertrophy. nih.gov In vivo, losartan has been found to be beneficial against pressure-independent ventricular hypertrophy resulting from angiotensin II infusion. nih.gov
In a rat model of radiation-induced heart disease, which leads to left ventricular hypertrophy and fibrosis, losartan treatment alleviated these pathological changes. nih.gov The study suggested that the antiremodeling effects of losartan were associated with the repression of chymase and elements of the TGF-β/SMAD signaling pathway. nih.gov
A study in a rat model of renovascular hypertension showed that both captopril (B1668294) and losartan lowered systolic blood pressure and cardiac hypertrophy. sums.ac.ir However, the study noted some differential effects on cardiomyocyte and Purkinje cell loss, which may be related to their different mechanisms of action. sums.ac.ir
In Cantú syndrome, a condition characterized by high-output cardiac hypertrophy, studies in mouse models have shown that losartan can cause a dramatic reversal of cardiac hypertrophy, despite further lowering blood pressure. oup.com This suggests that the hypertrophy in this syndrome is driven by the compensatory effects of angiotensin II production and signaling. oup.com
| Model | Key Findings | Reference |
| In vitro cardiomyocyte cultures | Inhibited angiotensin II-induced myocyte hypertrophy. | nih.gov |
| In vivo angiotensin II infusion | Benefited against pressure-independent ventricular hypertrophy. | nih.gov |
| Radiation-induced heart disease (Rat) | Alleviated left ventricular hypertrophy and fibrosis; repressed chymase and TGF-β/SMAD signaling. | nih.gov |
| Renovascular hypertension (Rat) | Lowered systolic blood pressure and cardiac hypertrophy. | sums.ac.ir |
| Cantú syndrome (Mouse) | Caused dramatic reversal of cardiac hypertrophy. | oup.com |
Cardiac Failure Models
Preclinical studies in various animal models of heart failure have demonstrated the hemodynamic benefits of losartan. oup.comnih.gov These models are crucial for understanding the pathophysiology of heart failure and for evaluating potential therapeutic interventions.
In a rat model of heart failure following myocardial infarction (MI), oral treatment with losartan for two weeks was compared to captopril. oup.com Both agents were found to reduce filling pressure, leading to smaller left ventricular volumes compared to untreated controls. oup.com This suggests that losartan can favorably influence cardiac remodeling after a myocardial infarction.
An ovine pacing model of acute heart failure has also been used to evaluate the effects of losartan. oup.com In this model, losartan induced a dose-related decrease in mean arterial pressure and left atrial pressure, with a transient increase in cardiac output. oup.com Importantly, renal function was preserved in this study. oup.com
The beneficial effects of losartan in these models are thought to be mediated by its ability to antagonize the renin-angiotensin-aldosterone system (RAAS). oup.com In heart failure, the RAAS is activated, and the resulting increase in angiotensin II contributes to increased left ventricular afterload and preload. oup.com By blocking the AT1 receptor, losartan mitigates these detrimental effects.
| Model | Animal | Key Findings | Reference |
| Myocardial Infarction | Rat | Reduced filling pressure and resulted in smaller left ventricular volumes compared to untreated controls. | oup.com |
| Ovine Pacing Model of Acute Heart Failure | Sheep | Induced a dose-related fall in mean arterial pressure and left atrial pressure with a transient rise in cardiac output; preserved renal function. | oup.com |
Neurobiological Effects in Preclinical Paradigms
Preclinical research has begun to explore the neurobiological effects of losartan, with studies suggesting potential roles in modulating mood and cognitive functions.
In preclinical depressive paradigms using albino rats and mice, losartan showed significant antidepressant and anxiolytic activity. researchgate.net Specifically, losartan decreased the duration of immobility in the forced swim test and tail suspension test, and increased exploratory behavior in the elevated plus maze. researchgate.net
Studies in mice have also investigated the effect of losartan on the central dopaminergic system. researchgate.net Pretreatment with losartan was found to reduce the intensity of apomorphine-induced stereotyped behavior and potentiate haloperidol-induced catalepsy. researchgate.net These effects suggest that losartan's impact on the dopaminergic system may be mediated by its active metabolite, EXP3174. researchgate.net
In a study on adult male rats, losartan was shown to improve memory impairment and leptin resistance induced by a high-fat diet and obesity. nih.gov The results indicated that losartan modulated body weight and enhanced learning and memory. nih.gov
| Paradigm | Animal | Key Findings | Reference |
| Forced Swim Test & Tail Suspension Test | Rat & Mouse | Decreased immobility time, suggesting antidepressant-like effects. | researchgate.net |
| Elevated Plus Maze | Rat & Mouse | Increased exploratory behavior, indicating anxiolytic activity. | researchgate.net |
| Apomorphine-Induced Stereotyped Behavior & Haloperidol-Induced Catalepsy | Mouse | Modulated dopaminergic system activity, likely through its active metabolite. | researchgate.net |
| High-Fat Diet Induced Obesity and Leptin Resistance | Rat | Improved memory impairment and leptin resistance; enhanced learning and memory. | nih.gov |
These preclinical findings suggest that losartan may have neurobiological effects beyond its primary cardiovascular indications, warranting further investigation into its potential therapeutic applications in neuropsychiatric and metabolic disorders.
Analytical Methodologies for Losartan Potassium Quantification and Characterization
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Losartan (B1675146) Potassium, offering high resolution and sensitivity. bulletin.am Reversed-phase HPLC (RP-HPLC) is the most common mode used for its quantification. bulletin.am
Numerous RP-HPLC methods have been developed and validated for the determination of Losartan Potassium, both as a single agent and in combination with other drugs. ijpsr.comchula.ac.thnih.gov These methods typically employ a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ijpsr.com Detection is most frequently carried out using a UV detector at wavelengths ranging from 220 nm to 238 nm. researchgate.net
The versatility of HPLC allows for the simultaneous determination of this compound and its impurities or degradation products. For instance, a gradient HPLC method was developed to quantify this compound along with eleven related impurities and degradation products. The method utilized an ACCHROM ODS-C18 column and a mobile phase gradient of acetonitrile and 0.1% phosphoric acid, with UV detection at 220 nm.
Ultra-Performance Liquid Chromatography (UPLC), a newer technique that uses smaller particle sizes for the stationary phase, offers even faster and more efficient separations. A rapid isocratic RP-UPLC method has been developed for the analysis of this compound, significantly reducing the analysis time.
Table 1: Examples of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inert Sil ODS 3V (5µm 4.6 mm×250 mm) ijpsr.com | Hypersil ODS C18 (4.6×150 mm, 5 μm) | ACCHROM ODS-C18 (250 mm×4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile, methanol (B129727), and Triethylamine (250:50:2 v/v) ijpsr.com | 0.5% Triethylamine solution (pH 2.4) and acetonitrile (65:35 v/v) | Gradient of acetonitrile and 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min ijpsr.com | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 237 nm ijpsr.com | 225 nm | 220 nm |
| Retention Time | < 20 min ijpsr.com | ~2.7 min | Not Specified |
| Linearity Range | 50–150 µg/mL ijpsr.com | 0.05-100 µg/mL | Not Specified |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is another valuable chromatographic technique for the quantification of this compound. It offers the advantages of simplicity, lower cost, and the ability to analyze multiple samples simultaneously. researchgate.netsemanticscholar.org
HPTLC methods for this compound typically involve spotting the sample on a pre-coated silica (B1680970) gel 60 F254 aluminum plate, which serves as the stationary phase. chula.ac.ththaiscience.info The plate is then developed in a chamber containing a suitable mobile phase. For the simultaneous estimation of Ramipril and this compound, a mobile phase of methanol: ethyl acetate (B1210297): toluene: glacial acetic acid (1:9:1:0.2 v/v/v/v) has been used. thaiscience.info Another method for the simultaneous analysis of this compound, Amlodipine (B1666008), and Hydrochlorothiazide (B1673439) utilized a mobile phase of chloroform: methanol: acetone: formic acid (7.5: 1.3: 0.5: 0.03 v/v/v/v). nih.gov
After development, the separated spots are visualized under UV light and quantified using a densitometer. Densitometric analysis is often performed at a wavelength of 210 nm or 254 nm. thaiscience.infonih.gov The method has been validated for linearity, precision, and accuracy, demonstrating its suitability for routine quality control. semanticscholar.org
Table 2: HPTLC Method Parameters for this compound Analysis
| Parameter | Method for this compound and Ramipril semanticscholar.org |
| Stationary Phase | TLC aluminum plates pre-coated with silica gel 60 F254 |
| Mobile Phase | Toluene: methanol: ethyl acetate (6: 3: 2, v/v/v) |
| Detection Wavelength | 210 nm |
| Rf Value | 0.35 ± 0.02 |
| Linearity Range | 200-1000 ng/spot |
| LOD | 26.03 ng/spot |
| LOQ | 78.88 ng/spot |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase. This technique has been mentioned as one of the methods for the determination of this compound in tablets. researchgate.netscholarsresearchlibrary.com SFC can offer advantages such as faster analysis times and reduced solvent consumption compared to HPLC. While less common than HPLC, it represents a viable alternative for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. While not typically used for the routine quantification of the parent drug due to its low volatility, GC-MS is crucial for the detection and quantification of volatile impurities, such as nitrosamines, in this compound active pharmaceutical ingredients (APIs). acs.orgnih.gov
A sensitive headspace GC-MS (HS-GC-MS) method has been developed for the simultaneous determination of four nitrosamine (B1359907) impurities: N-Nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosoethylisopropylamine (EIPNA), and N-nitrosodiisopropylamine (DIPNA). acs.orgresearchgate.net This method involves simple sample preparation and utilizes a single quadrupole mass spectrometer in selected-ion-monitoring (SIM) mode for quantification. acs.org The method has been validated according to ICH guidelines and is successfully applied for the determination of these impurities in this compound APIs. acs.orgnih.gov
Table 3: GC-MS Method for Nitrosamine Impurities in this compound
| Parameter | Value acs.orgresearchgate.net |
| Technique | Headspace Gas Chromatography–Mass Spectrometry (HS-GC–MS) |
| Analytes | N-Nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosoethylisopropylamine (EIPNA), N-nitrosodiisopropylamine (DIPNA) |
| Detector | Electron impact, single quadrupole mass spectrometer |
| Acquisition Mode | Selected-ion-monitoring (SIM) |
| Linearity Range | 25 to 5000 ng/mL |
| Limit of Quantitation (LOQ) | 25 ppb for NDMA and NDEA; 50 ppb for DIPNA and EIPNA |
Spectroscopic Methods
Spectroscopic methods involve the interaction of electromagnetic radiation with matter. These techniques are widely used for the quantification of this compound due to their simplicity, speed, and cost-effectiveness.
Ultraviolet-Visible (UV-Vis) Spectrophotometry (Direct and Derivative)
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in bulk and pharmaceutical dosage forms. sysrevpharm.orgresearchgate.net The method is based on the measurement of the absorbance of a solution containing the drug in the UV region of the electromagnetic spectrum.
Direct UV Spectrophotometry: In direct UV spectrophotometry, the absorbance of a this compound solution is measured at its wavelength of maximum absorption (λmax). Studies have reported the λmax of this compound to be around 205 nm, 230 nm, or 234 nm in various solvents like distilled water or methanol. scielo.brresearchgate.netijrpc.com The concentration of the drug is then determined using a calibration curve that plots absorbance against concentration. ijrpc.com
Derivative UV Spectrophotometry: Derivative spectrophotometry is an advanced technique that involves calculating the first or higher-order derivative of the absorbance spectrum. This method can enhance the resolution of overlapping bands and eliminate background interference from excipients. For this compound, first-derivative and second-derivative spectrophotometric methods have been developed. ijrpc.com The first-derivative spectrum of this compound shows a significant signal at 234 nm, which can be used for quantification. researchgate.net A second-derivative method has also been reported with a λmax of 234 nm. ijrpc.com
These spectrophotometric methods have been validated for linearity, accuracy, and precision, making them suitable for routine quality control analysis of this compound. sysrevpharm.orgijrpc.com
Table 4: UV-Vis Spectrophotometric Methods for this compound
| Method | λmax | Solvent | Linearity Range | Reference |
| Direct UV | 205 nm | Distilled Water | 3.0-7.0 mg/L | scielo.br |
| First-Derivative UV | 234 nm | Distilled Water | 6.0-14.0 mg/L | scielo.br |
| Second-Derivative UV | 234 nm | Methanol | 8-22 µg/mL | ijrpc.com |
| Direct UV | 230 nm | Distilled Water | 2-16 µg/mL | researchgate.net |
Spectrofluorimetry
Spectrofluorimetry is a sensitive technique utilized for the quantitative analysis of this compound. This method relies on measuring the native fluorescence of the compound. Studies have established optimal conditions for this analysis. For instance, in an acidic medium, this compound exhibits strong fluorescence. One method identified the optimum excitation (λex) and emission (λem) wavelengths to be 248 nm and 410 nm, respectively, when dissolved in methanol and diluted with a sulfurous acid solution. nih.govscielo.br Another study, employing a first-derivative synchronous fluorescence spectroscopy method for the simultaneous determination of this compound and Atorvastatin, identified peaks at 288.1 nm for this compound using a Δλ of 80 nm in methanol. nih.gov
The method's sensitivity is highlighted by its low limit of detection (LOD) and limit of quantification (LOQ). Research has reported an LOD of 0.004 µg/mL and 0.002 µg/mL, with corresponding LOQ values of 0.006 µg/mL. nih.govscielo.br The linearity of these methods is consistently high, with correlation coefficients often exceeding 0.999. scielo.brscielo.br These spectrofluorimetric methods have been successfully applied to determine this compound in various samples, including rabbit plasma and pharmaceutical formulations. nih.govscielo.br
Table 1: Spectrofluorimetric Analysis of this compound
| Parameter | Value | Source |
|---|---|---|
| Excitation Wavelength (λex) | 248 nm | nih.govscielo.br |
| Emission Wavelength (λem) | 410 nm | nih.govscielo.br |
| Linearity Range | 0.025 - 0.5 µg/mL | nih.govscielo.br |
| Limit of Detection (LOD) | 0.002 - 0.096 µg/mL | scielo.brnih.gov |
| Limit of Quantification (LOQ) | 0.006 - 0.291 µg/mL | scielo.brnih.gov |
| Solvent/Medium | Methanol / Sulfurous Acid | nih.govscielo.br |
| Correlation Coefficient (r²) | >0.999 | scielo.brscielo.br |
Turbidimetric Methods (Flow Injection Technique)
Turbidimetric methods, particularly when combined with flow injection analysis (FIA), offer a rapid and sensitive approach for quantifying this compound. These methods are based on the formation of a precipitate when this compound reacts with a specific reagent, and the resulting turbidity is measured.
One such method involves the reaction of this compound with Silicotungstic acid in a salt medium, which forms a white precipitate. chemmethod.comresearchgate.net This precipitate is then monitored using a continuous flow injection system. chemmethod.comresearchgate.net Another study describes a similar FIA-turbidimetric method where this compound reacts with potassium hexacyanoferrate (III) in an acidic medium to produce a yellow precipitate. samipubco.com The use of a homemade solar cell analyzer has been reported for measuring the turbidity in these FIA systems. samipubco.com
These methods are characterized by their wide linear dynamic ranges and low detection limits. For the Silicotungstic acid method, a linear range of 0.05-2 mMol/L was established, with a limit of detection (LOD) of 3.62 µ g/sample . chemmethod.com The potassium hexacyanoferrate (III) method demonstrated a linear range of 0.1-2 mmol/L and an LOD of 5.8 µ g/sample . samipubco.com The precision and accuracy of these methods have been validated by comparison with classical spectrophotometric methods. samipubco.com
Table 2: Turbidimetric Flow Injection Analysis of this compound
| Reagent | Precipitate Color | Linear Dynamic Range | Limit of Detection (LOD) | Source |
|---|---|---|---|---|
| Silicotungstic acid | White | 0.05 - 2 mMol/L | 3.62 µg/sample | chemmethod.comresearchgate.net |
| Potassium Hexacyanoferrate (III) | Yellow | 0.1 - 2 mmol/L | 5.8 µg/sample | samipubco.com |
Infrared (IR) Absorption Spectroscopy
Infrared (IR) absorption spectroscopy is a valuable tool for the characterization of this compound and for studying its interactions and degradation. The FTIR spectrum of pure this compound exhibits several characteristic absorption bands corresponding to its various functional groups. rjpbcs.comrjptonline.orgnih.gov
Studies have used FTIR to confirm the compatibility of this compound with various excipients in pharmaceutical formulations by ensuring that the principal peaks of the drug remain unchanged. rjpbcs.comrjptonline.org For example, the absence of significant shifts in the characteristic peaks of this compound when mixed with polymers like HPMCK100M, chitosan (B1678972), and guar (B607891) gum indicates a lack of chemical interaction. rjpbcs.comnih.gov
FTIR spectroscopy has also been instrumental in analyzing the degradation products of this compound. For instance, in a study on its photodegradation, the appearance of a new IR band at 1740 cm⁻¹ (attributed to a C=O functional group) and an increase in absorbance at 1423 cm⁻¹ (C-OH functional group) in a NaOH-reacted sample provided evidence for the formation of a specific degradation product. mdpi.com
Table 3: Characteristic FTIR Peaks of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Source |
|---|---|---|
| 3621 | N–H stretching | nih.gov |
| 3211 | Ar–OH stretching | nih.gov |
| 3197.9 | Broad absorption (tetrazole ring) | researchgate.net |
| 2956 | Ar–H stretching | nih.gov |
| 1740 | C=O stretching (in degradation product) | mdpi.com |
| 1645 | C=O stretching | nih.gov |
| 1458.18 | Imidazole (B134444) ring | researchgate.net |
| 1423 | C-OH functional group (in degradation product) | mdpi.com |
| 1377 | C-N stretching | nih.gov |
| 1072.4 | C-O stretch | researchgate.net |
| 995.27 & 1008.7 | Tetrazole ring | researchgate.net |
| 761 | C-Cl stretching | researchgate.net |
Photoluminescence Studies in Degradation Analysis
Photoluminescence (PL) spectroscopy is a powerful technique for investigating the degradation of this compound. The pure compound and its formulations exhibit characteristic emission spectra that are altered by degradation processes.
The PL spectrum of this compound is typically characterized by an intense emission band peaking around 378-380 nm, with a lower intensity band at approximately 450-460 nm. mdpi.comnih.govresearchgate.net The degradation of this compound, whether induced by UV light, acidic, or alkaline conditions, can be monitored by changes in these PL spectra. mdpi.comnih.gov
For example, photodegradation of solid-state this compound is evidenced by a decrease in the intensity of the primary PL band at 380 nm. mdpi.comnih.govresearchgate.net This degradation can be influenced by factors such as the presence of water vapor and interactions with excipients like cornstarch and cellulose (B213188). mdpi.comnih.gov Conversely, photodegradation can also lead to an increase in the intensity of the secondary emission band around 450-460 nm. mdpi.comnih.govresearchgate.net Studies have also shown that degradation in alkaline (NaOH) and acidic (phosphate buffer) solutions leads to a decrease in the intensity of the 380 nm PL band, indicating the transformation of the parent compound. mdpi.comnih.gov The formation of a specific degradation product in NaOH solution was correlated with a diminution in the PL spectra intensity. mdpi.com
Electrochemical and Conductimetric Approaches
Electrochemical and conductimetric methods provide simple and precise alternatives for the determination of this compound. Conductometric titration is one such approach that has been successfully applied.
In this method, a solution of this compound is titrated with a reagent that forms a precipitate or a complex with the drug, causing a change in the conductivity of the solution. The endpoint of the titration is determined from the break in the titration curve. Several reagents have been utilized for this purpose, including phosphotungstic acid, bromocresol purple dye, mercury (II) chloride, and cupric chloride. researchgate.net These methods have demonstrated good linearity over specific concentration ranges. For most reagents, the linear range is 3–20 mg/mL, while for mercury (II) chloride, it is 1–12 mg/mL. researchgate.net The reported percentage recoveries are high, ranging from 99.69% to 100.53%, with relative standard deviation values not exceeding 2%. researchgate.net
Additionally, capillary electrophoresis with capacitively coupled contactless conductivity detection (CE-C⁴D) has been developed for the simultaneous quantification of losartan, hydrochlorothiazide, and potassium. scielo.br This technique offers a rapid and environmentally friendly analysis, with a limit of detection for losartan reported as 3.0 μmol L⁻¹. scielo.br
Table 4: Conductometric Titration of this compound
| Titrant | Linearity Range (mg/mL) | Recovery (%) | Source |
|---|---|---|---|
| Phosphotungstic Acid | 3 - 20 | 99.69 - 100.53 | researchgate.net |
| Bromocresol Purple | 3 - 20 | 99.69 - 100.53 | researchgate.net |
| Mercury (II) Chloride | 1 - 12 | 99.69 - 100.53 | researchgate.net |
| Cupric Chloride | 3 - 20 | 99.69 - 100.53 | researchgate.net |
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC) in Complexation Studies
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is widely used to study the physical properties and complexation behavior of substances like this compound.
DSC has been effectively employed to investigate the interaction and complex formation between this compound and other molecules, such as cyclodextrins and metal ions. For example, the complexation of this compound with 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) was demonstrated through DSC analysis. mdpi.comnih.govuoa.gr The thermogram of the lyophilized complex showed distinct thermal properties compared to a simple physical mixture of the two components, providing evidence of complex formation. mdpi.comnih.gov
Similarly, DSC has been used to evaluate the thermal behavior of a Losartan/copper(II) coordination complex. ufba.br By comparing the DSC curves of the complex with those of the individual starting materials (this compound and copper(II) acetate monohydrate), researchers can confirm the formation of a new entity with a different thermal profile. ufba.br This technique provides crucial information on the physical state (crystalline or amorphous) of the samples and confirms interactions between the drug and other compounds. rjpbcs.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. In the context of this compound, it is particularly valuable for investigating its interactions with other molecules, such as cyclodextrins, which can be used to improve its pharmacological profile.
NMR studies have been instrumental in confirming the formation of inclusion complexes between this compound and cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD). mdpi.comnih.gov The complexation is evidenced by changes in the chemical shifts of the protons of both Losartan and the cyclodextrin (B1172386) upon interaction. mdpi.com
In one study, ¹H NMR spectroscopy showed that upon complexation with 2-HP-β-CD, the peaks corresponding to the alkyl chain of Losartan broadened and shifted downfield. mdpi.com This indicates that the Losartan molecule is embedded within the cyclodextrin cavity, shielding it from the polar solvent environment. mdpi.com Further evidence of this interaction is provided by two-dimensional Rotating-frame Overhauser Effect Spectroscopy (2D-ROESY). nih.gov These experiments reveal spatial proximities between the protons of Losartan and the inner cavity protons of the cyclodextrin. mdpi.comnih.gov Specifically, all protons of Losartan were found to interact spatially with all the protons of 2-HP-β-CD, with the exception of the anomeric protons. mdpi.com
These combined NMR techniques provide clear proof of the formation of a supramolecular complex and offer insights into the geometry of this interaction, suggesting a model where self-assembled Losartan clusters dissociate to form a 1:1 complex with the cyclodextrin. nih.gov
Dielectric Spectroscopy for Solution Interactions
Dielectric spectroscopy is a valuable method for studying the interactions of this compound in solutions by measuring the dielectric properties of the solution as a function of frequency. This technique provides information on molecular rotation, dipole relaxation, and the influence of solutes on the structure of the solvent. mdpi.com
Studies on aqueous solutions of this compound have used dielectric spectroscopy to describe the drug-water interaction by analyzing key electrical parameters such as complex dielectric permittivity and electrical conductivity. mdpi.comnih.gov The technique can detect changes in these parameters that result from the presence of the drug and its degradation products. mdpi.com For instance, the photodegradation of this compound in an aqueous solution, which can be influenced by factors like UV light and pH, can be monitored. mdpi.comnih.gov The interaction of this compound with water vapor from the air has also been investigated using this method. mdpi.comresearchgate.net The data obtained from dielectric spectroscopy helps in understanding the stability of the drug in aqueous solutions and the mechanisms of dipole relaxation in the presence of various environmental factors. mdpi.com
Method Validation Parameters
The validation of analytical methods is crucial to ensure their reliability for the quantification of this compound in pharmaceutical formulations. This process involves evaluating several key parameters, including linearity, precision, and accuracy, as established by international guidelines. rasayanjournal.co.inwalshmedicalmedia.com
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. This is typically evaluated by preparing a series of standard solutions of this compound at different concentrations and measuring their response using an analytical instrument, such as a UV-Vis spectrophotometer or an HPLC system. rasayanjournal.co.inscielo.br A calibration curve is then constructed by plotting the instrument response against the concentration, and the linearity is confirmed by the correlation coefficient (r or r²) of the linear regression analysis. scielo.brlatamjpharm.org A value close to 1 indicates a high degree of linearity. researchgate.net
The following table summarizes linearity data from various validated analytical methods for this compound.
| Analytical Technique | Concentration Range | Correlation Coefficient (r/r²) | Reference |
| UV-Vis Spectrophotometry | 10 - 50 µg/mL | r² = 0.9989 | bioline.org.br |
| RP-HPLC | 50 - 120 µg/mL | r = 0.999 | ijprajournal.com |
| RP-HPLC | 2 - 12 µg/mL | Not Specified | nih.gov |
| Direct UV Spectrophotometry | 3.0 - 7.0 mg/L | Not Specified | scielo.br |
| First-Derivative UV Spectrophotometry | 6.0 - 14.0 mg/L | r = 0.9999 | scielo.br |
| RP-HPLC | 25 - 75 µg/mL | r > 0.99 | sphinxsai.com |
| First Derivative ¹D UV Spectrophotometry | 5 - 15 ppm | r² > 0.999 | sysrevpharm.org |
| RP-HPLC | 1 - 3 µg/mL | r = 0.999 | walshmedicalmedia.com |
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is assessed at two levels:
Repeatability (Intra-day precision): This evaluates the precision over a short interval of time with the same analyst and equipment. scielo.brscielo.br It is determined by performing multiple analyses of the same sample on the same day. nih.gov
Intermediate Precision (Inter-day precision): This assesses the variations within a laboratory, such as on different days, with different analysts, or different equipment. scielo.brscielo.br
Regulatory guidelines typically require a %RSD of not more than 2% for the method to be considered precise. ijprajournal.com
The table below presents precision results from different studies on this compound.
| Analytical Technique | Precision Type | Concentration(s) | %RSD | Reference |
| UV-Vis Spectrophotometry | Not Specified | Not Specified | 0.91% | bioline.org.br |
| RP-HPLC | Repeatability | Six separate tests | ≤ 2% | ijprajournal.com |
| RP-HPLC | Intermediate Precision | Two separate tests on different days | Not Specified | ijprajournal.com |
| Direct UV Spectrophotometry | Repeatability | 5.0 mg/L | 0.95% | scielo.br |
| Direct UV Spectrophotometry | Intermediate Precision | 5.0 mg/L | 0.75% | scielo.br |
| First-Derivative UV Spectrophotometry | Repeatability | 10.0 mg/L | 0.95% | scielo.br |
| First-Derivative UV Spectrophotometry | Intermediate Precision | 10.0 mg/L | 0.75% | scielo.br |
| RP-HPLC | Intra-day | 1-3 µg/mL | 0.129% | walshmedicalmedia.com |
| RP-HPLC | Inter-day | 1-3 µg/mL | 0.332% | walshmedicalmedia.com |
Accuracy refers to the closeness of the test results obtained by the analytical method to the true value. It is commonly determined through recovery studies. rasayanjournal.co.in This involves adding known amounts of a this compound standard (spiking) to a sample solution (e.g., a placebo or a pharmaceutical formulation) at different concentration levels. latamjpharm.orgnih.gov The method is then used to analyze these spiked samples, and the amount of drug recovered is calculated as a percentage of the amount added. sysrevpharm.org High recovery percentages, typically within a range of 98% to 102%, indicate that the method is accurate and free from interference from excipients in the formulation. latamjpharm.orgijprajournal.com
The following table summarizes accuracy data from recovery studies for this compound.
| Analytical Technique | Concentration Levels | Mean % Recovery | Reference |
| UV-Vis Spectrophotometry | Three different levels | 98.61% to 101.35% | bioline.org.br |
| RP-HPLC | Not Specified | 98% to 102% | ijprajournal.com |
| HPLC | 75% to 125% of nominal concentration | 98.77% to 101.45% | latamjpharm.org |
| HPTLC | Low, medium, and high ranges | 96.58% to 98.27% (Average 97.33%) | nih.gov |
| First Derivative ¹D UV Spectrophotometry | Spiked recovery method | 90% to 110% | sysrevpharm.org |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics of analytical methods, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These parameters are typically determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio. nih.govresearchgate.net For this compound, various analytical techniques have established different levels of sensitivity.
The determination of LOD and LOQ is often guided by International Conference on Harmonisation (ICH) guidelines. jchps.com The most common approach involves using the formulas LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the blank response and S is the slope of the calibration curve. nih.govscielo.br
The following table summarizes the LOD and LOQ values for this compound obtained by different analytical methods as reported in various research studies.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source(s) |
| RP-HPLC | 1.779 µg/mL | 5.393 µg/mL | researchgate.net |
| RP-HPLC | 0.036 µg/mL | 0.110 µg/mL | |
| RP-HPLC | 0.232 µg/mL | 0.734 µg/mL | jchps.com |
| RP-HPLC | 44.30 ng/mL (0.0443 µg/mL) | 79.93 ng/ml (0.07993 µg/mL) | nih.govijpsonline.com |
| RP-HPLC | 0.07 µg/ml | 0.25 µg/ml | oatext.com |
| HPTLC | 3.0 ng/mL (0.003 µg/mL) | 16.0 ng/mL (0.016 µg/mL) | nih.gov |
| Direct UV Spectrophotometry | 0.01 mg/L (0.01 µg/mL) | 0.04 mg/L (0.04 µg/mL) | scielo.br |
| First-Derivative UV Spectrophotometry | 0.07 mg/L (0.07 µg/mL) | 0.23 mg/L (0.23 µg/mL) | scielo.br |
| Spectrophotometry (Alizarin Red) | 0.359 µg/mL | 1.121 µg/mL | researchgate.net |
| Spectrophotometry (Methylene Blue) | 0.01 µg/mL | 0.03 µg/mL | researchgate.net |
Drug Interaction Research
Pharmacokinetic Interaction Profiling
Pharmacokinetic interactions involve the effects of co-administered substances on the absorption, distribution, metabolism, and excretion (ADME) of Losartan (B1675146) Potassium. Research in this area is critical for understanding how concurrent therapies can alter the concentration and availability of losartan and its active metabolite.
The metabolism of losartan is heavily influenced by the cytochrome P450 (CYP) enzyme system, a critical pathway for the biotransformation of many drugs. Following oral administration, approximately 14% of a losartan dose is converted to its pharmacologically active metabolite, E-3174. nih.gov This metabolite is 10 to 40 times more potent than the parent compound. nih.govnih.gov
The primary enzymes responsible for this conversion are CYP2C9 and, to a lesser extent, CYP3A4. nih.govresearchgate.net In vitro studies using human liver microsomes have demonstrated that at therapeutic concentrations, CYP2C9 is the dominant isoenzyme in losartan's metabolism. pharmgkb.org The combination of sulfaphenazole (B1682705) (a CYP2C9 inhibitor) and ketoconazole (B1673606) (a CYP3A4 inhibitor) can inhibit the conversion of losartan to E-3174 by as much as 97% in human liver preparations. pharmgkb.org
CYP Enzyme Inhibitors:
Fluconazole: A potent inhibitor of CYP2C9, its co-administration can significantly increase losartan levels and decrease the formation of the active metabolite E-3174.
Sulfaphenazole: As a selective CYP2C9 inhibitor, it has been shown to inhibit losartan metabolism by 81% in vitro. researchgate.net
Amiodarone: May inhibit the conversion of losartan to its active metabolite by affecting CYP2C9. medscape.com
CYP Enzyme Inducers:
Rifampin: A strong inducer of CYP enzymes, including CYP2C9 and CYP3A4, can decrease the plasma concentrations (AUC) of both losartan and its active metabolite E-3174 by 35% and 40%, respectively. researchgate.net This can potentially lead to a loss of blood pressure control. researchgate.net
Carbamazepine: Can decrease the level of losartan by affecting CYP3A4 metabolism. medscape.com
Genetic polymorphisms in the CYP2C9 gene also play a crucial role in the variability of losartan's metabolism. umt.edu.pk The most studied variants are CYP2C92 and CYP2C93. nih.gov Individuals carrying the CYP2C93 allele show a significantly reduced rate of losartan metabolism to E-3174, leading to higher plasma concentrations of the parent drug and lower concentrations of the more potent metabolite. nih.govpharmgkb.orgpharmgkb.org The CYP2C92 allele has a less pronounced impact on the enzyme's function. pharmgkb.orgpharmgkb.org
| Interacting Agent | Enzyme(s) Affected | Effect on Losartan Metabolism | Clinical Implication |
|---|---|---|---|
| Fluconazole | CYP2C9 (Inhibitor) | Decreased conversion to active metabolite E-3174 | Increased losartan levels, reduced efficacy |
| Rifampin | CYP2C9/CYP3A4 (Inducer) | Increased metabolism of losartan and E-3174 | Decreased plasma concentrations, potential loss of antihypertensive effect researchgate.net |
| Amiodarone | CYP2C9 (Inhibitor) | Decreased conversion to active metabolite E-3174 medscape.com | Potential for altered therapeutic response medscape.com |
| Ketoconazole | CYP3A4 (Inhibitor) | Minor inhibition of losartan metabolism alone; significant when combined with CYP2C9 inhibitor pharmgkb.orgaafp.org | Not clinically significant alone pharmgkb.org |
| CYP2C9*3 Genetic Variant | CYP2C9 | Reduced enzyme activity | Decreased formation of E-3174, higher losartan exposure nih.govpharmgkb.org |
No clinically significant pharmacokinetic interactions have been observed when losartan is co-administered with:
Hydrochlorothiazide (B1673439) nih.govpharmgkb.org
Digoxin nih.govpharmgkb.org
Warfarin nih.govpharmgkb.org
Sucroferric Oxyhydroxide consensus.app
Conversely, certain drugs can significantly alter losartan's pharmacokinetics. As mentioned previously, the enzyme inducer rifampin substantially decreases the area under the curve (AUC) for both losartan and its active metabolite, E-3174. researchgate.net CYP2C9 inhibitors like fluconazole can decrease the AUC of E-3174 while increasing the AUC of losartan.
While some studies suggest CYP3A4 inhibitors like itraconazole and erythromycin have no significant effect on losartan's pharmacokinetics, others indicate that potent inhibitors may play a role, especially if CYP2C9 is also inhibited. pharmgkb.org
| Concomitant Drug | Effect on Losartan Pharmacokinetics | Reference |
|---|---|---|
| Hydrochlorothiazide | No significant interaction | nih.govpharmgkb.org |
| Digoxin | No significant interaction | nih.govpharmgkb.org |
| Warfarin | No significant interaction | nih.govpharmgkb.org |
| Rifampin | Decreased AUC of losartan and E-3174 | researchgate.net |
| Fluconazole (CYP2C9 Inhibitor) | Increased losartan AUC, decreased E-3174 AUC | consensus.app |
| Amlodipine (B1666008) | Decreases losartan's exposure and increases its clearance, but does not significantly affect the pharmacokinetics of the active metabolite. | consensus.app |
Modulation of Cytochrome P450 Enzyme Activity
Pharmacodynamic Interaction Studies
Pharmacodynamic interactions refer to how co-administered agents modify the physiological effects of losartan at its site of action. These can be either synergistic (enhancing the effect) or antagonistic (diminishing the effect).
Synergistic Effects:
Hydrochlorothiazide (HCTZ): This thiazide diuretic is frequently combined with losartan. nih.gov The two drugs have an additive, synergistic effect on blood pressure reduction. jocmr.orgnih.gov HCTZ increases plasma renin activity, which losartan then blocks by antagonizing the AT1 receptor. nih.govmedicines.org.uk This complementary mechanism leads to more potent blood pressure lowering than either agent used as monotherapy. nih.govdroracle.ai
Amlodipine: As a calcium channel blocker, amlodipine relaxes blood vessels through a different mechanism than losartan. apollopharmacy.in1mg.com Combination therapy has been shown to be more effective at lowering blood pressure than monotherapy with either drug. singlecare.comconsensus.app
Antagonistic Effects:
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Agents like ibuprofen, diclofenac, and celecoxib (B62257) can antagonize the antihypertensive effects of losartan. medscape.comdrugs.com The proposed mechanism is the inhibition of renal prostaglandin (B15479496) synthesis by NSAIDs, which can lead to fluid retention and counteract the blood pressure-lowering effect of losartan. medscape.comdrugs.com This interaction is particularly concerning in elderly or volume-depleted patients, as it can also increase the risk of renal function deterioration. medscape.comnih.gov
Dual Renin-Angiotensin System (RAS) Blockade: Combining losartan with an ACE inhibitor (e.g., lisinopril (B193118), enalapril) or a direct renin inhibitor (aliskiren) is generally not recommended. medscape.comnih.gov Such combinations increase the risks of hypotension, hyperkalemia, and renal impairment without providing additional cardiovascular benefits compared to monotherapy. medscape.comnih.gov
| Pharmacological Agent | Type of Interaction | Mechanism and Effect |
|---|---|---|
| Hydrochlorothiazide | Synergistic | Acts on a complementary mechanism to produce an additive reduction in blood pressure. nih.gov |
| Amlodipine | Synergistic | Relaxes blood vessels via calcium channel blockade, complementing losartan's AT1 receptor antagonism for more effective blood pressure control. apollopharmacy.in1mg.com |
| NSAIDs (e.g., Ibuprofen, Diclofenac) | Antagonistic | Inhibit renal prostaglandin synthesis, which can reduce the antihypertensive effect of losartan and potentially worsen renal function. medscape.comdrugs.com |
| ACE Inhibitors (e.g., Lisinopril) | Antagonistic (Adverse) | Dual RAS blockade increases risk of hypotension, hyperkalemia, and renal impairment. medscape.com |
The interaction between herbal products and losartan is an area of ongoing research.
Shengmai Injection (SMI): Research has indicated that SMI may enhance the antihypertensive effects of losartan by increasing its plasma concentration, possibly through the inhibition of CYP3A4 and drug transporters like P-gp. consensus.app
Curcuma longa (Turmeric): Has been found to potentiate the blood pressure-lowering effects of losartan and increase its plasma concentration in animal models. consensus.app
Synergistic and Antagonistic Effects with Other Pharmacological Agents
Molecular Interaction Investigations
Molecular-level studies aim to elucidate the precise way losartan binds to its targets and interacts with its biological environment.
AT1 Receptor Binding: Losartan is a selective, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor. nih.gov It acts as a competitive antagonist, meaning it reversibly binds to the receptor and can be displaced by high concentrations of angiotensin II. tandfonline.com In contrast, its active metabolite, E-3174, is a non-competitive, "insurmountable" antagonist with a 20- to 30-fold greater affinity for the AT1 receptor. nih.govtandfonline.com This means E-3174 binds more tightly and dissociates more slowly, providing a more persistent blockade. tandfonline.com Site-directed mutagenesis and molecular modeling studies have identified key amino acid residues within the AT1 receptor that are crucial for binding, including Tyr113, Lys199, and Gln257. The biphenyl-methyl group, the imidazole (B134444) ring, and the tetrazole group of the losartan molecule are all involved in these critical interactions.
Membrane Interactions: Physicochemical studies have shown that losartan interacts with and incorporates into the lipid bilayers of cell membranes. nih.gov This interaction modifies the properties of the membrane, causing a lowering of the phase transition temperature. nih.gov A proposed two-step mechanism suggests that losartan first incorporates into the interface of the membrane bilayer and then diffuses to the AT1 receptor. nih.gov
Protein Binding: Losartan and its active metabolite are highly bound to serum proteins, primarily albumin (>98%). Studies have shown that losartan binds to human serum albumin (HSA), which can alter the protein's conformation and affects the drug's pharmacokinetics. consensus.app
Complexation with Cyclodextrins and Related Supramolecular Chemistry
The supramolecular chemistry of losartan potassium, particularly its interaction with cyclodextrins, has been a subject of significant research to modulate its physicochemical properties. Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with guest molecules, potentially altering their solubility and stability.
Studies have extensively investigated the complexation of this compound (Los) with 2-hydroxypropyl-β-cyclodextrin (HPβCD). researchgate.netnih.govnih.gov Phase-solubility experiments have revealed a "Bs" type system, which indicates the formation of a complex that is less soluble than the drug itself. nih.gov The stoichiometry of this complexation is generally a 1:1 average ratio between losartan and the cyclodextrin (B1172386), as suggested by Isothermal Titration Calorimetry (ITC) data. researchgate.netnih.gov
Several analytical techniques have been employed to characterize this interaction. Electrospray Ionization (ESI) mass spectrometry and ITC experiments have shown that losartan can form self-assembled clusters in solution, which dissociate prior to complexation with HPβCD. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY), has confirmed short-distance interactions between losartan and the cyclodextrin cavity, indicating multiple possible modes of inclusion. nih.gov Specifically, the aromatic region and the alkyl chain of losartan show broadened peaks and downfield chemical shifts upon complexation, signifying their entry into the hydrophobic environment of the HPβCD. nih.govuoa.gr Further proof of complexation comes from Differential Scanning Calorimetry (DSC), which shows that the lyophilized complex has distinct thermal properties compared to a simple physical mixture of the two components. nih.govmdpi.com
A spectrophotometric method based on the host-guest inclusion reaction with hydroxypropyl-β-cyclodextrin also supports the formation of a 1:1 complex. escientificpublishers.com Characterization using FT-IR spectroscopy showed the disappearance of peaks corresponding to the secondary amine, aliphatic CH, methyl, and alkyl halide groups of losartan, suggesting they are entrapped within the cyclodextrin cavity. escientificpublishers.com This formulation has been shown to enhance the extent and duration of losartan's antagonistic action in vivo. nih.gov
Table 1: Spectroscopic and Calorimetric Data for Losartan-Cyclodextrin Complexation
| Technique | Observation | Implication | Reference |
|---|---|---|---|
| Phase-Solubility | "Bs" type system | Formation of a less soluble complex | nih.gov |
| Isothermal Titration Calorimetry (ITC) | Average 1:1 stoichiometry | Defines the drug-cyclodextrin ratio | researchgate.netnih.gov |
| NMR Spectroscopy | Downfield chemical shifts and peak broadening for losartan protons | Inclusion of losartan's aromatic and alkyl parts into the cyclodextrin cavity | nih.govuoa.gr |
| Differential Scanning Calorimetry (DSC) | Distinct thermal properties for the lyophilized complex | Proof of complex formation versus a physical mixture | nih.govmdpi.com |
| FT-IR Spectroscopy | Disappearance of specific losartan peaks | Entrapment of functional groups within the cyclodextrin | escientificpublishers.com |
Interactions with Micellar Systems
The interaction of this compound with micellar systems, which serve as models for biological membranes, has been investigated to understand its behavior in physiological environments. These studies provide insights into its partitioning and localization within lipid assemblies.
Research using the nonionic surfactant Triton X-100 micelles at pH 7.4 demonstrated a distinct physicochemical interaction with this compound. japsonline.comjapsonline.com UV-Vis spectrophotometry revealed a gradual and progressive bathochromic (red shift) and hypochromic (decreased intensity) shift in the absorption spectrum of losartan with increasing concentrations of Triton X-100. japsonline.comresearchgate.net This interaction was quantified, yielding a binding constant (Kb) of 4.13 ± 0.35 × 10^5 L·mol⁻¹ and a partition coefficient (Kx) between the aqueous and micellar phases of 2.26 ± 0.12 × 10^5. japsonline.comjapsonline.com The binding also resulted in a shift in the drug's acidity constant (ΔpKa = 0.8), indicating the affinity of losartan for the micelle surface. japsonline.com
Studies have also explored encapsulation in more complex polymeric micelles. Losartan has been successfully loaded into nanocarriers made from amphiphilic block copolymers such as poly(ethylene oxide)-b-poly(caprolactone) (PEO-b-PCL) and poly(n-butyl acrylate)-block-poly(oligo(ethylene glycol) methyl ether acrylate) (PnBA-b-POEGA). nih.govuoa.gr Nuclear Magnetic Resonance (NMR) techniques, particularly 2D-NOESY experiments, confirmed the encapsulation by showing intermolecular interactions between the biphenyl (B1667301) ring and butyl chain of losartan and the hydrophobic methylene (B1212753) signals of the polymer blocks (PCL and PnBA). nih.govuoa.gr
To further define its position within a micelle, studies have been conducted using sodium dodecyl sulphate (SDS) micelles and paramagnetic probes (5-doxyl and 16-doxyl stearic acids). researchgate.net These experiments, combined with diffusion-ordered spectroscopy (DOSY), confirmed that losartan associates with the micelles and resides close to the micelle-water interface. researchgate.net The hydroxymethyl group and the tetrazole ring of the losartan molecule were found to face the polar surface of the micelle. researchgate.net
Table 2: Interaction Parameters of this compound with Micellar Systems
| Micellar System | Technique | Key Finding | Value | Reference |
|---|---|---|---|---|
| Triton X-100 | UV-Vis Spectrophotometry | Binding Constant (Kb) | 4.13 ± 0.35 × 10^5 L·mol⁻¹ | japsonline.comjapsonline.comresearchgate.net |
| Triton X-100 | UV-Vis Spectrophotometry | Partition Coefficient (Kx) | 2.26 ± 0.12 × 10^5 | japsonline.comjapsonline.com |
| Triton X-100 | UV-Vis Spectrophotometry | Acidity Constant Shift (ΔpKa) | 0.8 | japsonline.com |
| SDS Micelles | NMR with Spin Labels | Localization | Near the micelle-water interface | researchgate.net |
| PEO-b-PCL Micelles | 2D-NOESY NMR | Encapsulation | Interactions between losartan's biphenyl/butyl groups and PCL | nih.govuoa.gr |
Theoretical and Computational Approaches (e.g., Molecular Dynamics)
Theoretical and computational methods, especially molecular dynamics (MD) simulations and molecular docking, have been instrumental in providing an atomic-level understanding of losartan's interactions. researchgate.netnih.gov
In the context of cyclodextrin complexation, molecular docking has been used to determine the optimal conformation of losartan within the 2-HP-β-CD cavity. nih.gov Following docking, MD simulations have been performed to study the stability and dynamics of the complex, confirming a reversible and favorable complexation. nih.govmdpi.comnih.gov
MD simulations have also been crucial in elucidating the interactions of losartan with membrane models. researchgate.net Simulations of losartan in a modeled SDS micellar environment monitored its spontaneous insertion and diffusion pathway, with results that were in excellent agreement with experimental NMR data. researchgate.net More extensive MD simulations (lasting 580ns) have been conducted with losartan in a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer containing the AT1 receptor. researchgate.net These simulations revealed the molecular basis of losartan-membrane interactions in atomic detail, showing that the drug is located at the water-lipid interface, where it can form electrostatic interactions. researchgate.net
Furthermore, computational molecular modeling has been applied to study the charge-transfer complexes formed between this compound, as an n-electron donor, and various π-acceptors. researchgate.netiaea.org Quantum mechanical approaches based on density functional theory (DFT) and molecular docking have also been used to investigate the interaction between losartan and the angiotensin I-converting enzyme (sACE), providing insights into its binding energy and interaction with specific amino acid residues. nih.gov These theoretical studies complement experimental findings and help to rationalize the observed behavior of losartan at a molecular level.
Pharmaceutical Development and Formulation Science Research
Novel Drug Delivery Systems Design
The development of novel drug delivery systems for losartan (B1675146) potassium is a significant area of pharmaceutical research, aiming to enhance its therapeutic efficacy, improve patient compliance, and overcome limitations of conventional dosage forms. These advanced systems are designed to control the rate, time, and location of drug release within the body.
Gastroretentive Drug Delivery Systems (GRDDS)
Gastroretentive drug delivery systems (GRDDS) for losartan potassium are designed to prolong the drug's residence time in the stomach, which can lead to improved bioavailability. scholarsresearchlibrary.com Research has focused on effervescent floating matrix tablets, which are formulated to have a lower density than gastric fluids, allowing them to remain in the stomach for an extended period. wisdomlib.orginnovareacademics.in
These systems often employ a combination of hydrophilic polymers and gas-generating agents. scholarsresearchlibrary.com Polymers such as Hydroxypropyl Methylcellulose (B11928114) (HPMC) in various grades (e.g., K4M, K15M), guar (B607891) gum, gum karaya, and Carbopol 934P are used to form the tablet matrix and control drug release. scholarsresearchlibrary.cominnovareacademics.in Gas-generating agents, typically sodium bicarbonate and citric acid, react with gastric acid to produce carbon dioxide, which gets entrapped in the swollen polymer matrix, causing the tablet to float. scholarsresearchlibrary.comnih.gov
Studies have demonstrated that these floating tablets can remain buoyant for over 12 hours, providing a sustained release of this compound. wisdomlib.orginnovareacademics.innih.gov The drug release from these formulations is often governed by a combination of diffusion and polymer swelling. scholarsresearchlibrary.com
Table 1: Research Findings on this compound GRDDS
| Formulation Type | Polymers Used | Gas-Generating Agent | Key Findings |
| Floating Matrix Tablets | HPMC K4M, HPMC K15M, Carbopol 934P, Sodium Alginate | Sodium Bicarbonate, Citric Acid | Drug release followed diffusion-controlled mechanisms. scholarsresearchlibrary.com |
| Effervescent Floating Tablets | HPMC K4M, Guar Gum, Gum Karaya | Sodium Bicarbonate | Buoyancy was maintained for over 12 hours. innovareacademics.in |
| Swellable/Floatable Tablets | Hydroxyethyl Cellulose (B213188) (HEC), Sodium Carboxymethyl Cellulose (NaCMC) | Sodium Bicarbonate | Tablets floated for over 16 hours and swelled significantly. nih.gov |
| Floating Sustained-Release Tablets | HPMC K100M, Ethyl Cellulose | Sodium Bicarbonate, Citric Acid | Buoyancy was maintained for 12-18 hours. wisdomlib.org |
Sustained and Controlled Release Formulations
Sustained and controlled release formulations of this compound are developed to maintain a steady therapeutic concentration of the drug over an extended period, which can reduce dosing frequency and improve patient adherence. researchgate.net Matrix tablets are a common approach, where the drug is dispersed within a polymer matrix that retards its release. scielo.br
Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC K100M) and natural polymers such as chitosan (B1678972) are frequently used. scielo.brimpactfactor.org The concentration and type of polymer directly influence the drug release rate; higher polymer concentrations generally lead to slower release. impactfactor.org Research has shown that sustained-release tablets can effectively prolong drug release for up to 24 hours. researchgate.netimpactfactor.org The drug release kinetics from these matrix tablets often follow non-Fickian diffusion, indicating that both drug diffusion and polymer matrix erosion are involved. scielo.br
Another approach involves encapsulating this compound into microspheres made from polymers like albumin, which can be optimized for particle size and encapsulation efficiency to control the release profile. wisdomlib.org Additionally, oral liquid controlled-release systems have been developed using in-situ gelling polymers like sodium alginate combined with pH-dependent polymers such as Eudragit® L100 to provide a liquid dosage form with sustained release properties, which is beneficial for geriatric patients. japsonline.com
Table 2: Research Findings on this compound Sustained Release Formulations
| Formulation Type | Polymers Used | Key Findings | Release Kinetics |
| Matrix Tablets | HPMC K100M, Affinisol | Extended drug release up to 12 hours. scielo.br | Zero-order, non-Fickian diffusion scielo.br |
| Matrix Tablets | Chitosan | Drug release was sustained over 24 hours. impactfactor.org | Not specified |
| Albumin Microspheres | Albumin | Optimized formulation showed effective sustained release and stability. wisdomlib.org | Zero-order and first-order models wisdomlib.org |
| In-situ Gelling Liquid | Sodium Alginate, Eudragit® L100, Chitosan | Controlled drug release in both gastric and intestinal phases. japsonline.com | Not specified |
Chronotherapeutic Drug Delivery Systems (e.g., Press-Coated Tablets)
Chronotherapeutic drug delivery systems are designed to release a drug at a specific time to align with the body's circadian rhythms. For hypertension, which often peaks in the early morning, these systems can be administered at bedtime to release this compound after a programmed delay. jgpt.co.in
Press-coated tablets are a common technology for achieving this. ijpir.combioline.org.br These consist of an inner core tablet containing this compound and an outer compression coat made of polymers that act as a release barrier. ijpir.combioline.org.br The composition and thickness of this outer layer determine the lag time before the drug is released. ijpir.com
Researchers have used various polymers for the outer coat, including Hydroxypropyl Methylcellulose (HPMC) of different grades, ethyl cellulose, and guar gum. jgpt.co.inijpir.com By blending hydrophilic and hydrophobic polymers, such as HPMC and microcrystalline cellulose (MCC), the lag time can be precisely modulated. bioline.org.br Studies have successfully developed formulations with lag times ranging from a few hours up to 18.5 hours, followed by a burst release of the drug. ijpir.combioline.org.br For example, one optimized formulation demonstrated a lag time of 6 hours, which is ideal for chronotherapy of hypertension. ijpir.combioline.org.br
Table 3: Research Findings on this compound Chronotherapeutic Systems
| Formulation Type | Outer Coat Polymers | Key Findings |
| Press-Coated Tablets | HPMC 100KM, Microcrystalline Cellulose (MCC) | Lag time could be modulated from 0.5 to 18.5 hours by varying the HPMC/MCC ratio. bioline.org.br |
| Press-Coated Tablets | Guar Gum, Ethyl Cellulose | An optimized formulation showed a 6-hour lag time followed by 98.9% drug release. ijpir.com |
| Press-Coated Tablets | HPMC, Ethyl Cellulose (EC) | An optimized batch showed an 8-hour lag time with 99% drug release. jgpt.co.in |
Transdermal Therapeutic Systems
Transdermal drug delivery systems, such as patches, offer an alternative route of administration for this compound, which can bypass the drug's first-pass metabolism in the liver and potentially improve its bioavailability. ajptonline.comingentaconnect.com The primary challenge in developing a transdermal system is overcoming the skin's natural barrier, the stratum corneum. researchgate.net
Research has focused on formulating matrix-type transdermal patches where this compound is dispersed within a polymer matrix. ajptonline.com Combinations of hydrophilic polymers like HPMC E50 and hydrophobic polymers such as Ethyl Cellulose (EC) have been explored. ajptonline.com Other polymers investigated include Eudragit E 100, Eudragit RL-100, Eudragit RS-100, and Polyvinyl Pyrrolidone (PVP). ingentaconnect.compda.org
Another innovative approach is the use of proniosomal gels. These are formulations of non-ionic surfactants (like Span and Tween series) that form vesicular niosomes upon hydration on the skin, which can enhance drug penetration. tandfonline.com Studies on proniosomal transdermal patches have shown a significant increase in the bioavailability of this compound compared to oral administration. tandfonline.com Pharmacokinetic studies have demonstrated that these transdermal systems can provide prolonged, steady-state plasma concentrations. ingentaconnect.comtandfonline.com
Table 4: Research Findings on this compound Transdermal Systems
| Formulation Type | Polymers/Carriers Used | Key Findings |
| Matrix Patch | HPMC E50, Ethyl Cellulose | The optimized formulation (F5) showed controlled release. ajptonline.com |
| Monolithic TTS | Eudragit E 100, Polyvinyl Pyrrolidone VA 64 | Enhanced relative bioavailability by 2.2 times compared to oral delivery. ingentaconnect.com |
| Proniosomal Patch | Span 40, HPMC | Bioavailability increased 1.93 times compared to oral formulation. tandfonline.com |
| Matrix Patch | Eudragit RL-100, Eudragit RS-100 | Showed satisfactory drug release patterns. pda.org |
Polymeric Micellar Nanocarriers
Polymeric micelles are nanosized, self-assembling structures formed from amphiphilic block copolymers that can encapsulate drugs. nih.govnih.gov This technology is being explored for this compound to potentially enhance its stability and control its release. researchgate.net
Researchers have successfully encapsulated this compound into micelles made from biocompatible and biodegradable copolymers like poly(ethylene oxide)-b-poly(ε-caprolactone) (PEO-b-PCL). nih.govnih.gov These nanocarriers are typically prepared using methods like the organic solvent evaporation method. nih.govnih.gov The resulting micelles are in the nanometer size range (e.g., 17-26 nm) and have been shown to successfully load the drug into their hydrophobic core. nih.govnih.gov
Other novel copolymers, such as poly(n-butyl acrylate)-block-poly(oligo(ethylene glycol) methyl ether acrylate) (PnBA-b-POEGA) and poly(2-methyl-2-oxazoline)-grad-poly(2-phenyl-2-oxazoline), have also been investigated for creating highly stable this compound nanocarriers. researchgate.netmdpi.com Advanced analytical techniques like 2D-NOESY NMR have confirmed the intermolecular interactions between the drug and the polymer, proving successful encapsulation within the micellar structure. nih.govmdpi.com
Table 5: Research Findings on this compound Polymeric Micellar Nanocarriers
| Copolymer Used | Preparation Method | Nanocarrier Size | Key Findings |
| Poly(ethylene oxide)-b-poly(ε-caprolactone) (PEO-b-PCL) | Organic Solvent Evaporation | 17-26 nm | Successful encapsulation confirmed by NMR, showing interactions between the drug and the PCL core. nih.govnih.gov |
| Poly(n-butyl acrylate)-block-poly(oligo(ethylene glycol) methyl ether acrylate) (PnBA-b-POEGA) | Not specified | Not specified | Formed stable nanostructures with successful loading of losartan into the hydrophobic domains. researchgate.netmdpi.com |
| Poly(2-methyl-2-oxazoline)-grad-poly(2-phenyl-2-oxazoline) | Not specified | 13 nm and 96 nm | Formed micelles and aggregates in aqueous solution for drug encapsulation. researchgate.net |
Mini-Tablet Formulations for Specific Populations
Mini-tablets, defined as tablets with a diameter of 3 mm or less, are an excellent dosage form for specific populations like children, who often require flexible dosing and have difficulty swallowing larger tablets. mdpi.com Research has focused on developing 2 mm mini-tablets of this compound to provide accurate, weight-based dosing and improve acceptability. mdpi.comresearchgate.net
A significant challenge in formulating these mini-tablets is the high drug load, which can lead to manufacturing issues like poor powder flow and sticking to tablet press punches. mdpi.comnih.gov To overcome these challenges, researchers have employed techniques such as dry granulation. nih.gov Formulations often include excipients like silicified microcrystalline cellulose (SMCC 50) and various lubricants to improve manufacturability. nih.gov
The developed mini-tablets have been shown to meet pharmacopoeial standards for friability and disintegration time. nih.gov Furthermore, to address the bitter taste of this compound, a subsequent film-coating step has been successfully applied, which also delays the initial drug release for a short period. researchgate.netnih.gov These developments are particularly relevant for treating rare diseases in children, such as epidermolysis bullosa, where this compound has shown potential benefits. mdpi.com
Table 6: Research Findings on this compound Mini-Tablet Formulations
| Tablet Size | Key Formulation Challenge | Manufacturing Technique | Key Findings |
| 2 mm | High drug load, poor flowability, sticking | Dry Granulation | Successfully produced 2.5 mg mini-tablets meeting pharmacopoeial requirements. mdpi.com |
| 2 mm | Bitter taste of the drug | Film-coating | A subsequent coating step successfully masked the taste and delayed initial release. nih.gov |
Excipient Compatibility and Role in Formulation Performance
The selection of appropriate excipients is a critical step in the formulation of a stable and effective dosage form for this compound. Various studies have explored the compatibility and influence of different excipients on the performance of this compound formulations, ranging from oral tablets to transdermal patches.
Hydrophilic Polymers (e.g., HPMC, Carbopol)
Hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC) and Carbopol are extensively used in the development of controlled-release and gastro-retentive formulations of this compound.
Hydroxypropyl Methylcellulose (HPMC) , in its various grades (K4M, K15M, K100M), has been a primary polymer in creating matrix tablets and floating drug delivery systems. researchgate.netjgtps.comijsrem.comwisdomlib.org Research has shown that increasing the concentration of HPMC in a formulation leads to a decrease in the drug release rate. researchgate.net This is attributed to the formation of a viscous gel layer upon contact with gastric fluids, which retards the diffusion of the drug. For instance, in floating tablets, HPMC K100M is used as a matrix-forming gelling agent to prolong the gastric residence time and thereby improve the bioavailability of this compound. jgtps.com Studies have demonstrated that HPMC-based matrix tablets can provide a sustained release of this compound for up to 24 hours. jocpr.com The release kinetics from these matrices often follow a non-Fickian (anomalous) diffusion mechanism, indicating that drug release is controlled by a combination of diffusion and polymer matrix relaxation. jocpr.com
Carbopol (specifically Carbopol 934P) is another key hydrophilic polymer used in this compound formulations. ijsrem.comjocpr.comrjptonline.org It is often used in combination with HPMC to modulate drug release. jocpr.com Research indicates that Carbopol 934P can effectively control the release of this compound from matrix tablets over a 24-hour period. jocpr.com In floating drug delivery systems, Carbopol 934 has been employed as a gas-generating agent to reduce the floating lag time. ijsrem.com Buccal films containing Carbopol 934P as a mucoadhesive polymer have also been developed to achieve sustained drug release. mjpharm.org
Compatibility studies, often conducted using Fourier Transform Infrared Spectroscopy (FTIR), have generally shown no significant chemical interaction between this compound and these hydrophilic polymers, confirming their suitability for use in formulations. jgtps.compharmaresearchlibrary.org
Table 1: Research Findings on Hydrophilic Polymers in this compound Formulations
| Polymer | Formulation Type | Key Findings | Reference |
| HPMC K4M, K15M, K100M | Floating Tablets, Matrix Tablets | Increasing HPMC concentration decreases drug release rate. Provides sustained release for up to 24 hours. | researchgate.netjgtps.comwisdomlib.orgjocpr.com |
| Carbopol 934P | Matrix Tablets, Floating Systems, Buccal Films | Controls drug release over 24 hours. Acts as a gas-generating agent and mucoadhesive polymer. | ijsrem.comjocpr.comrjptonline.orgmjpharm.org |
Cellulosic Excipients (e.g., Microcrystalline Cellulose)
Microcrystalline Cellulose (MCC) is a widely used cellulosic excipient in the formulation of this compound tablets. It primarily functions as a diluent and binder.
In the production of immediate-release bilayer tablets, Microcrystalline Cellulose has been used as a key excipient in the granulation process of the this compound layer. ijapjournal.com Compatibility studies have confirmed that there are no significant physicochemical interactions between this compound and MCC. rjpn.org
For fast-dissolving tablets, MCC (specifically MCC PH102) has been investigated as a diluent in combination with superdisintegrants. ijdra.com The concentration of MCC can influence the disintegration time of these tablets. ijdra.com In sustained-release matrix tablets, the replacement of soluble fillers with insoluble fillers like microcrystalline cellulose has been shown to significantly retard the release rate of this compound. researchgate.net
Table 2: Role of Microcrystalline Cellulose in this compound Formulations
| Formulation Type | Role of Microcrystalline Cellulose | Impact on Formulation | Reference |
| Bilayer Tablets | Diluent/Binder in granulation | Facilitates the formation of granules for the this compound layer. | ijapjournal.com |
| Fast Dissolving Tablets | Diluent | Affects the disintegration time of the tablets. | ijdra.com |
| Sustained-Release Matrix Tablets | Insoluble Filler | Retards the drug release rate when used in place of soluble fillers. | researchgate.net |
Gas Generating Agents in Floating Systems
To achieve gastric retention, floating drug delivery systems (FDDS) for this compound often incorporate gas-generating agents. Sodium bicarbonate is the most commonly used agent for this purpose. researchgate.netjgtps.comijsrem.comwisdomlib.org
When the tablet comes into contact with the acidic environment of the stomach, sodium bicarbonate reacts to produce carbon dioxide gas. This gas gets entrapped within the polymeric matrix of the tablet (often formed by polymers like HPMC), reducing the density of the tablet to less than that of the gastric fluids. jgtps.com This buoyancy allows the tablet to float on the stomach contents, prolonging the gastric residence time and allowing for a sustained release of the drug in the upper gastrointestinal tract, which can improve its bioavailability. researchgate.netjgtps.com
Studies have shown that formulations containing sodium bicarbonate exhibit a short floating lag time, with tablets remaining buoyant for over 12 hours. researchgate.netinnovareacademics.in The combination of a gas-generating agent with a matrix-forming polymer like HPMC is crucial for the successful development of an effective floating system for this compound. jgtps.comwisdomlib.org
Table 3: Use of Gas Generating Agents in this compound Floating Systems
| Gas Generating Agent | Mechanism of Action | Outcome | Reference |
| Sodium Bicarbonate | Reacts with gastric acid to produce CO2 gas, which is entrapped in the polymer matrix. | Reduces tablet density, causing it to float and prolonging gastric residence time. | researchgate.netjgtps.comijsrem.comwisdomlib.orginnovareacademics.in |
Release Retardant Polymers (e.g., Kollidon SR)
Kollidon SR, a polyvinyl acetate (B1210297) and povidone-based polymer, is utilized as a release-retardant agent in sustained-release matrix tablets of this compound. banglajol.infoscielo.brscite.ai
Research has demonstrated that Kollidon SR is effective in controlling the release of this compound from matrix tablets prepared by direct compression. banglajol.infoscielo.br The concentration of Kollidon SR in the formulation has a direct impact on the drug release rate; a higher polymer content leads to a slower release. scielo.brscite.ai This is because Kollidon SR forms a coherent matrix that retards the diffusion of the drug. scielo.br
Kinetic analysis of drug release from Kollidon SR matrices has shown that it often follows Higuchi release kinetics, indicating that diffusion is the primary mechanism of drug release. banglajol.infoscielo.br Furthermore, the release mechanism can shift from non-Fickian to Fickian diffusion as the concentration of Kollidon SR is decreased. scielo.br
Table 4: Research Findings on Kollidon SR in this compound Formulations
| Formulation Type | Key Findings | Release Kinetics | Reference |
| Sustained-Release Matrix Tablets | Higher Kollidon SR concentration decreases drug release rate. | Primarily follows Higuchi release kinetics (diffusion-controlled). | banglajol.infoscielo.brscite.ai |
Cyclodextrins as Formulation Enhancers
Cyclodextrins, particularly β-cyclodextrin (β-CD) and its derivative 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD), have been investigated as formulation enhancers to improve the solubility and dissolution rate of this compound. wjpr.netamazonaws.comwisdomlib.orgmdpi.com
Solid dispersion techniques, such as hot-melt extrusion and lyophilization, have been employed to prepare this compound-cyclodextrin complexes. wjpr.netamazonaws.com These studies have shown that the formation of these complexes can significantly enhance the dissolution rate of this compound compared to the pure drug. wjpr.netamazonaws.com For example, one study reported that a solid dispersion formulation with β-cyclodextrin achieved a drug release of 97.10% within 45 minutes, compared to 58.67% for the pure drug. wjpr.netamazonaws.com
Molecular interaction studies using techniques like Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) have confirmed the complexation between losartan and 2-HP-β-CD. mdpi.com This complexation is believed to be a key factor in the improved physicochemical properties of the drug. mdpi.com
Table 5: Impact of Cyclodextrins on this compound Formulations
| Cyclodextrin (B1172386) | Preparation Method | Key Outcome | Reference |
| β-Cyclodextrin | Solid Dispersion (Hot-Melt Extrusion, Lyophilization) | Increased solubility and dissolution rate. | wjpr.netamazonaws.comwisdomlib.org |
| 2-Hydroxypropyl-β-Cyclodextrin | Lyophilization | Forms a reversible complex, improving thermal properties. | mdpi.com |
Eudragit and Polyvinylpyrrolidone in Transdermal Systems
Eudragit and Polyvinylpyrrolidone (PVP) are polymers commonly used in the development of transdermal therapeutic systems (TTS) for this compound. These systems aim to provide sustained drug delivery and improve bioavailability by bypassing first-pass metabolism. nih.govingentaconnect.comnih.govsci-hub.st
Monolithic transdermal patches have been developed using polymers like Eudragit E 100, Eudragit RL-100, Eudragit RS-100, and PVP. nih.govingentaconnect.comnih.gov In one study, a combination of Eudragit E 100 and PVP VA 64 in a 5:3 ratio was found to provide prolonged steady-state concentrations of this compound with improved bioavailability. nih.govingentaconnect.com The use of hydrophobic Eudragit polymers (RL-100 and RS-100) has been shown to result in a satisfactory drug release pattern for the hydrophilic drug this compound. nih.gov
In other transdermal patch formulations, Eudragit RL100 has been used in combination with hydrophilic polymers like HPMC. pharmaresearchlibrary.org Buccal films have also been developed using Eudragit RL 100 and HPMC K15M, which demonstrated sustained release of this compound over 6 hours. mjpharm.org Furthermore, multiparticulate drug delivery systems using Eudragit RSPO and Eudragit L100 have been developed to achieve controlled and prolonged drug release. bio-integration.org
Table 6: Application of Eudragit and PVP in this compound Transdermal Systems
| Polymer(s) | Formulation Type | Key Findings | Reference |
| Eudragit E 100, PVP VA 64 | Monolithic Transdermal Patch | Provided prolonged steady-state concentrations and improved bioavailability. | nih.govingentaconnect.com |
| Eudragit RL-100, Eudragit RS-100 | Transdermal Patch | Showed satisfactory drug release patterns. | nih.gov |
| Eudragit RL 100, HPMC K15M | Buccal Film | Sustained drug release over 6 hours. | mjpharm.org |
| Eudragit RSPO, Eudragit L100 | Multiparticulate Pellets | Achieved controlled and prolonged drug release. | bio-integration.org |
Formulation Methodologies and Process Optimization
The development of effective and efficient manufacturing processes for this compound tablets is a key focus of pharmaceutical research. Scientists employ various techniques to ensure the final product is stable, consistent, and releases the drug in the desired manner.
Direct Compression Techniques
Direct compression is a streamlined and cost-effective method for tablet production as it involves fewer processing steps. nih.gov Research has focused on developing orally disintegrating tablets (ODTs) of this compound using this method, which can be particularly beneficial for pediatric patients who may have difficulty swallowing. nih.gov In these studies, various superdisintegrants like croscarmellose sodium, crospovidone, and sodium starch glycolate (B3277807) are combined with diluents such as mannitol, lactose, and sorbitol to create a blend with suitable flow and compression properties. nih.govresearchgate.net
However, this compound itself has been identified as having poor flow properties, which can be a challenge for direct compression. japsonline.comjapsonline.com To overcome this, researchers utilize expert systems and various excipients to create a robust formulation suitable for direct compression. japsonline.comjapsonline.comresearchgate.net For instance, sustained-release matrix tablets have been successfully formulated using direct compression by incorporating polymers like HPMC K100M, Carbopol 934, and Xanthan gum. rjptonline.org Similarly, floating matrix tablets have been developed using locust bean gum and HPMC K15M. mdpi.com
Wet Granulation Approaches
Wet granulation is another common method used to improve the flow and compressibility of powder blends. This technique involves adding a liquid binder to the powder mixture to form granules. scholarsresearchlibrary.comrjpbcs.comijariie.comworldwidejournals.com This method has been employed to create immediate-release capsules and sustained-release tablets of this compound. ijariie.comworldwidejournals.com
In the development of gastroretentive drug delivery systems (GRDDS) for this compound, wet granulation is used to incorporate polymers like HPMC K4M, HPMC K15M, carbopol 934P, and sodium alginate. scholarsresearchlibrary.com For sustained-release matrix tablets, various hydrophilic and hydrophobic polymers such as HPMC K100M and Eudragit grades are granulated to control the drug release over a 24-hour period. rjpbcs.com The process involves mixing the drug and polymers, adding a granulating fluid (like a starch paste or water), drying the granules, and then compressing them into tablets. rjpbcs.comijariie.com
Compression-Coating for Modified Release
Compression-coating is a specialized technique used to create tablets with a modified-release profile, such as a delayed or pulsatile release. This is particularly relevant for chronotherapy, where the drug is released at a specific time to align with the body's circadian rhythms. bioline.org.brnih.gov For this compound, this approach is used to target the early morning rise in blood pressure. nih.gov
The process involves compressing an inner core tablet containing the active drug, which is then surrounded by an outer coating layer of polymers. bioline.org.brnih.gov Researchers have investigated the use of hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) and microcrystalline cellulose (MCC) in the outer shell. bioline.org.br The ratio and thickness of these polymers in the outer layer are critical factors that control the lag time before the drug is released. bioline.org.brnih.gov Studies have shown that by adjusting the HPMC/MCC ratio, the lag time can be modulated from a few hours up to 18.5 hours. bioline.org.br The inclusion of effervescent agents in the core tablet can also help to achieve a burst release after the desired lag time. nih.gov
SeDeM Expert System for Preformulation and Optimization
The SeDeM (Secure Development Method) expert system is a valuable preformulation tool that helps predict the suitability of an active pharmaceutical ingredient (API) and excipients for direct compression. japsonline.comjapsonline.comresearchgate.net This system is based on Quality by Design (QbD) principles and evaluates various physical properties of powders to identify potential issues like poor flowability. researchgate.net
Research has shown that this compound has poor flow properties, making it a challenging candidate for direct compression. japsonline.comjapsonline.comsyncsci.com The SeDeM system has been used to identify these deficiencies and to select appropriate corrective excipients. japsonline.comjapsonline.comresearchgate.net By applying the 12 tests of the SeDeM technique, researchers can determine the percentage of corrective excipient needed to create a robust formulation. japsonline.comjapsonline.com Studies have successfully used this system to develop and optimize immediate-release tablets of this compound, demonstrating its effectiveness as a time-saving and cost-effective development tool. japsonline.comjapsonline.com The system provides a scientific basis for formulation design, reducing the number of trial-and-error experiments. japsonline.comsyncsci.com
In Vitro Release and Performance Evaluation
The in vitro performance of this compound formulations is crucial for predicting their in vivo behavior. Dissolution testing is a key component of this evaluation, providing insights into how the drug will be released from the dosage form.
Dissolution Profile Characterization
The dissolution profile of this compound tablets is characterized to ensure product quality and to compare different formulations. turkjps.org These studies are typically conducted using USP dissolution apparatus, often in various media to simulate the different pH environments of the gastrointestinal tract, such as pH 1.2 (simulated gastric fluid), pH 4.5 acetate buffer, and pH 6.8 phosphate (B84403) buffer. turkjps.orgscielo.brresearchgate.net Water is also commonly used as a dissolution medium. turkjps.orgresearchgate.net
The results of these tests are often analyzed using similarity (f2) and difference (f1) factors to compare the dissolution profiles of a test product against a reference product. turkjps.orglatticescipub.com An f2 value between 50 and 100 indicates that the two dissolution profiles are similar. turkjps.orglatticescipub.com The drug release kinetics are also evaluated by fitting the dissolution data to various mathematical models, such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models, to understand the mechanism of drug release. rjptonline.orgturkjps.orgbanglajol.info For modified-release formulations like compression-coated tablets, the dissolution profile is characterized by a distinct lag time followed by a burst release. bioline.org.brnih.gov
Swelling Index and Floating Properties
The swelling and floating capabilities of this compound formulations are critical for developing gastro-retentive drug delivery systems, which can prolong the drug's residence time in the stomach and enhance its bioavailability. jddtonline.infonih.govmdpi.com Researchers have extensively studied these properties using various polymers.
Floating matrix tablets of this compound have been formulated using polymers like locust bean gum and HPMC K 15M, with sodium bicarbonate as a floating agent. jddtonline.info The swelling index for these tablets was reported to be in the range of 66.25±0.21% to 70.08±0.37%, with total floating times varying from 3.29±0.6 hours to 5.52±0.8 hours. jddtonline.info
In another study, effervescent floating matrix tablets were developed using HPMC-90SH 15,000 and karaya gum. mdpi.com These tablets demonstrated excellent floating capabilities, with a short floating lag time of less than one minute and a floating duration exceeding 24 hours. mdpi.com The swelling index in these formulations was significantly influenced by the polymer concentrations, with values ranging from 173.32 ± 4.70% to 640.23 ± 7.70%. mdpi.com Specifically, the water uptake capacity and swelling increased with higher concentrations of HPMC-90SH and karaya gum. mdpi.comresearchgate.net
Further research on floating tablets using HPMC K100M, Carbopol 934, and xanthan gum also demonstrated good swelling and floating characteristics. rjptonline.orgjgtps.com The swelling index was observed to increase with higher polymer content and the inclusion of a gas-generating agent like sodium bicarbonate. jgtps.com For some formulations, the floating lag time was as low as 20 to 32 seconds. jgtps.com
The table below summarizes the swelling index and floating properties of various this compound formulations from different studies.
| Formulation Type | Polymers Used | Swelling Index (%) | Floating Lag Time | Total Floating Time |
| Floating Matrix Tablets jddtonline.info | Locust bean gum, HPMC K 15M | 66.25 ± 0.21 to 70.08 ± 0.37 | - | 3.29 ± 0.6 to 5.52 ± 0.8 hours |
| Effervescent Floating Matrix Tablets mdpi.com | HPMC-90SH 15,000, Karaya Gum | 173.32 ± 4.70 to 640.23 ± 7.70 | < 1 minute | > 24 hours |
| Sustained Release Tablets rjptonline.org | HPMC K100M, Carbopol 934, Xanthan Gum | Good swelling reported | - | - |
| Gastroretentive Drug Delivery System (GRDDS) jgtps.com | HPMC, Sodium Bicarbonate | 45.36 ± 0.011 to 84.26 ± 0.196 | 22 to 33 seconds | - |
| Mucoadhesive Microspheres ijpsr.com | Katira Gum, Babul Gum | Good swelling reported | - | - |
Drug-Polymer Interaction Studies in Formulations
Ensuring the compatibility of this compound with various polymers used in formulations is essential to maintain the drug's stability and therapeutic efficacy. Fourier-Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) are common techniques used to investigate potential interactions.
Several studies have confirmed the absence of significant chemical interactions between this compound and a range of polymers. For instance, FTIR studies on formulations containing polymers like HPMC, xanthan gum, and Carbopol 934 showed no new or altered peaks, indicating that the drug and excipients were compatible. scienceopen.comjapsonline.comasianjpr.com Similarly, research on mucoadhesive microspheres using natural polymers like katira gum and babul gum concluded that there were no significant drug-polymer interactions. ijpsr.com
In the development of press-coated tablets, FTIR and powder X-ray diffraction (PXRD) were used to examine the drug and HPMC 100KM. bioline.org.br The characteristic peaks of this compound remained unchanged in the final formulation, confirming the absence of chemical interactions. bioline.org.br Likewise, studies on multiparticulate drug delivery systems using Eudragit RSPO and Eudragit L100 indicated only physical interactions without major chemical alterations, as confirmed by FTIR. scienceopen.combio-integration.org DSC thermograms did, however, show changes in thermal behavior due to these physical interactions. scienceopen.combio-integration.org
The table below provides a summary of drug-polymer interaction studies for various this compound formulations.
| Formulation Type | Polymers/Excipients Studied | Analytical Technique(s) | Findings |
| Sustained Release Tablets asianjpr.com | Xanthan gum, Guar gum, HPMC K100 M | FTIR | Absence of drug-polymer interaction. asianjpr.com |
| Mucoadhesive Microspheres ijpsr.com | Katira gum, Babul gum | FTIR | No significant drug-polymer interaction. ijpsr.com |
| Press-Coated Tablets bioline.org.br | HPMC 100KM, MCC | FTIR, PXRD | No modification or chemical interaction observed. bioline.org.br |
| Multiparticulate Pellets scienceopen.combio-integration.org | Eudragit RSPO, Eudragit L100, Triethyl Citrate | FTIR, DSC | Physical interactions without major chemical alterations. scienceopen.combio-integration.org |
| Microspheres indexcopernicus.com | HPMC, Carbopol | FTIR, DSC | Drug is compatible with excipients. indexcopernicus.com |
Tablet Physical Properties (Hardness, Friability, Tensile Strength)
The physical properties of this compound tablets, such as hardness, friability, and tensile strength, are crucial for ensuring the dosage form can withstand the rigors of manufacturing, packaging, transportation, and handling.
In the development of sustained-release tablets, formulations exhibited hardness in the range of 5–7.5 kg/cm ² and friability between 0.29% and 0.41%, indicating good mechanical strength and compliance with pharmacopeial standards. rjptonline.org Another study on floating tablets reported hardness values between 5.2 to 5.6 Kg/cm² and friability of less than 1% (ranging from 0.15% to 0.41%). jgtps.com
For press-coated tablets, the tensile strength was found to be between 1.12 and 1.23 MNm⁻², with friability values below 0.36%. bioline.org.br Similarly, timed-release tablets prepared with guar gum showed tensile strengths of 1.06-1.08 MN/m² and friability of less than 0.34%. researchgate.net The development of 2 mm mini-tablets presented challenges, but optimized formulations achieved a mean tensile strength of about 1 MPa and friability below the 1.0% limit. mdpi.com
The table below details the physical properties of various this compound tablet formulations.
| Formulation Type | Hardness ( kg/cm ²) | Friability (%) | Tensile Strength (MN/m² or MPa) |
| Sustained Release Tablets rjptonline.org | 5 - 7.5 | 0.29 - 0.41 | - |
| Floating Tablets jgtps.com | 5.2 - 5.6 | 0.15 - 0.41 | - |
| Press-Coated Tablets bioline.org.br | - | < 0.36 | 1.12 - 1.23 |
| Timed-Release Tablets researchgate.net | - | < 0.34 | 1.06 - 1.08 |
| 2 mm Mini-Tablets mdpi.com | - | < 1.0 | ~1 MPa |
| Bilayered Tablets innpharmacotherapy.com | Good hardness reported | Good friability reported | - |
Drug Content Uniformity
Ensuring that each tablet contains a consistent amount of the active pharmaceutical ingredient is critical for therapeutic efficacy. Studies on various this compound formulations have consistently demonstrated good drug content uniformity.
For instance, in the development of floating matrix tablets, the drug content was found to be between 95.29±0.98% and 102.32±2.16%. jddtonline.info Another study on gastroretentive drug delivery systems reported drug content ranging from 98.07±0.61% to 100.07±0.1%. jgtps.com A UV spectrophotometric method for estimating this compound in tablets found a mean labeled claim percentage of 100.06%, which is well within the acceptable limits of the United States Pharmacopeia. wisdomlib.org
Research on press-coated tablets also showed high drug content, with values around 99.5% to 99.9%. bioline.org.br Similarly, timed-release tablets demonstrated drug content greater than 99.5%. researchgate.net
The table below presents the drug content uniformity data for different this compound formulations.
| Formulation Type | Drug Content (%) |
| Floating Matrix Tablets jddtonline.info | 95.29 ± 0.98 to 102.32 ± 2.16 |
| Gastroretentive Drug Delivery System (GRDDS) jgtps.com | 98.07 ± 0.61 to 100.07 ± 0.1 |
| Tablets (UV Spectrophotometric Analysis) wisdomlib.org | Mean of 100.06 |
| Press-Coated Tablets bioline.org.br | 99.5 ± 1.25 to 99.9 ± 1.36 |
| Timed-Release Tablets researchgate.net | > 99.5 |
| Controlled-Release Matrices nih.gov | Good content uniformity reported |
| Bilayered Tablets innpharmacotherapy.com | Good drug content uniformity reported |
Stability Studies of Formulations
Stability studies are essential to ensure that the quality, safety, and efficacy of a pharmaceutical product are maintained throughout its shelf life. These studies are typically conducted under various temperature and humidity conditions as per ICH guidelines.
An optimized formulation of this compound immediate-release tablets was found to be stable after being exposed to room temperature, 40°C/75% relative humidity (RH), and 30°C/65% RH for six months. japsonline.com Similarly, a study on bilayered tablets of this compound showed no significant changes in physical appearance, drug content, or dissolution pattern after one month at 40°C/75% RH. innpharmacotherapy.com
For controlled-release microspheres, stability tests over a three-month period at high temperature and humidity indicated that the formulation remained robust, with no significant changes in physical appearance or encapsulation efficiency. wisdomlib.org An extemporaneously prepared this compound oral suspension (5 mg/mL) was also found to be physically and microbiologically stable over 28 days when stored at 4°C and room temperature. lenus.ie
The table below summarizes the conditions and findings of stability studies on various this compound formulations.
| Formulation Type | Stability Conditions | Duration | Findings |
| Immediate Release Tablets japsonline.com | Room temp, 40°C/75% RH, 30°C/65% RH | 6 months | Formulation found to be stable. japsonline.com |
| Bilayered Tablets innpharmacotherapy.com | 40°C/75% RH | 1 month | No significant change in physical appearance, drug content, or dissolution. innpharmacotherapy.com |
| Controlled Release Microspheres wisdomlib.org | High temperature and humidity | 3 months | Formulation remained stable with no significant changes. wisdomlib.org |
| Oral Suspension (5 mg/mL) lenus.ie | 4°C and Room Temperature | 28 days | Physically and microbiologically stable. lenus.ie |
| Fast Dissolving Tablets researchgate.net | ICH guidelines | - | Optimized formulation was stable. |
| Controlled-Release Matrices nih.gov | 40 ± 2 °C, 75 ± 5% RH | - | Stable and reproducible. nih.gov |
Advanced Research Directions and Future Perspectives on Losartan Potassium
Exploration of Novel Therapeutic Applications Beyond Hypertension
The unique mechanism of action of losartan (B1675146) potassium, which involves the blockade of the renin-angiotensin system (RAS), has prompted investigations into its efficacy in a variety of disease contexts where this system is implicated. nih.gov
The renin-angiotensin system is increasingly recognized for its role in tumor progression, including processes like cell proliferation, inflammation, and angiogenesis. nih.gov Losartan's ability to interfere with these pathways has made it a subject of interest in oncology.
Research has shown that losartan can inhibit the production of collagen I by carcinoma-associated fibroblasts, which are key components of the dense stromal tissue in many tumors. researchgate.net This anti-fibrotic activity can reduce the stromal density in desmoplastic tumors, such as those found in pancreatic and breast cancer, potentially improving the delivery and efficacy of other anticancer agents like nanotherapeutics and chemotherapy. researchgate.net
In colorectal cancer models, losartan has demonstrated potent anti-tumor properties by inhibiting cell proliferation and migration while promoting apoptosis. nih.gov Studies have shown that losartan's effect on tumor growth can be more significant than that of standard chemotherapeutics like 5-fluorouracil (B62378) (5-FU) alone, with combination therapy showing markedly greater decreases in tumor size. nih.gov Clinical trials are actively investigating losartan in combination with chemotherapy regimens, such as FOLFIRINOX, for treating locally advanced and metastatic pancreatic cancer. clinicaltrials.govcancer.gov The hypothesis is that by suppressing TGF-β function, losartan can help prevent cancer cells from developing resistance to chemotherapy. clinicaltrials.gov
Table 1: Investigational Roles of Losartan in Cancer Research
| Cancer Type | Investigational Mechanism | Key Research Findings |
| Pancreatic Cancer | Inhibition of TGF-β signaling, reduction of stromal collagen. researchgate.netclinicaltrials.gov | Enhances drug delivery and efficacy of immunotherapy and chemotherapy (e.g., FOLFIRINOX). researchgate.netclinicaltrials.govcancer.gov |
| Colorectal Cancer | Inhibition of cell proliferation, migration, inflammation, and angiogenesis; induction of apoptosis. nih.gov | Showed more potent tumor growth suppression than 5-FU alone in a murine model. nih.gov |
| Breast Cancer | Reduction of stromal collagen in desmoplastic tumor models. researchgate.net | Improves distribution and efficacy of nanotherapeutics like pegylated liposomal doxorubicin (B1662922) (Doxil). researchgate.net |
| General (Desmoplastic Tumors) | Anti-fibrotic activity, inhibition of collagen I production by carcinoma-associated fibroblasts. researchgate.net | Enhances efficacy of nanomedicines and oncolytic viruses. researchgate.net |
The presence of a local renin-angiotensin system in the brain suggests its potential involvement in the pathophysiology of various neurological disorders. scialert.netcenterwatch.com Consequently, losartan is being studied for its neuroprotective effects.
Studies in rat models of chronic hypertension have shown that losartan treatment can improve long-term memory and enhance structural neuroplasticity, as evidenced by an increased number of dendritic spines in the prefrontal cortex and hippocampus. researchgate.net In models of traumatic brain injury (TBI), losartan treatment has been found to reduce brain lesion volume, decrease endoplasmic reticulum stress, and improve both cognitive and motor function. frontiersin.org These neuroprotective actions appear to be independent of its blood pressure-lowering effects at certain doses. frontiersin.org
Table 2: Summary of Losartan Studies in Neurological Disorders
| Disorder | Model/Study Type | Key Findings | Citation |
| Alzheimer's Disease | Phase 2 Clinical Trial (RADAR) | 12-month treatment did not significantly reduce the rate of brain atrophy in mild-to-moderate AD. | nih.gov |
| Alzheimer's Disease | Transgenic Mouse Models | Reduced neuropathology and improved cognitive performance. | nih.gov |
| Cognitive Impairment (in Hypertension) | Spontaneously Hypertensive Rats | Improved long-term memory and increased dendritic spine density in the prefrontal cortex and hippocampus. | researchgate.net |
| Traumatic Brain Injury (TBI) | Mouse Model | Reduced lesion volume, decreased ER stress, and improved cognitive and motor function. | frontiersin.org |
The emergence of the COVID-19 pandemic spurred research into repurposing existing drugs, and losartan garnered significant attention due to the role of the angiotensin-converting enzyme 2 (ACE2) receptor in SARS-CoV-2 viral entry. news-medical.netualberta.ca
In vitro studies have demonstrated that losartan can inhibit SARS-CoV-2 replication in cell cultures. ualberta.cabiorxiv.orgresearchgate.net Treatment of Vero E6 cells with losartan before infection reduced viral nuclear protein levels by as much as 80%, and post-infection treatment led to a 70% decrease in viral replication. ualberta.caresearchgate.net The proposed mechanisms include losartan altering the structure of the ACE2 receptor, thereby reducing the virus's binding affinity, and inhibiting the viral papain-like protease (PLpro). news-medical.netbiorxiv.org
Observational studies in hypertensive patients with COVID-19 have suggested a protective role for losartan. One study found that patients taking losartan had a significantly lower chance of mortality compared to those not on the drug. nih.gov It is hypothesized that by blocking AT1 receptors, losartan could mitigate the severe inflammatory responses and acute respiratory distress syndrome (ARDS) associated with severe COVID-19. nih.gov While these findings are promising, further validation from large-scale clinical trials is required. biorxiv.org
Studies in Neurological Disorders
Personalized Medicine Approaches
The efficacy of losartan can vary among individuals, a phenomenon partly explained by genetic differences. This has paved the way for personalized medicine approaches to optimize its therapeutic use. jbclinpharm.orgbiomedpharmajournal.org
Pharmacogenomics, the study of how genes affect a person's response to drugs, is a key area of research for losartan. jbclinpharm.org Losartan is a prodrug that is converted in the liver to its more potent, active metabolite, E-3174, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme. frontiersin.orgnih.gov
Genetic polymorphisms in the CYP2C9 gene can significantly alter the pharmacokinetics of losartan. The most studied variants are CYP2C92 and CYP2C93, which are associated with reduced enzyme activity. frontiersin.orgpharmgkb.org A meta-analysis concluded that individuals carrying the CYP2C92 or CYP2C93 alleles exhibit a higher area under the curve (AUC) for losartan and a lower AUC for the active metabolite E-3174 compared to individuals with the wild-type CYP2C91/1 genotype. nih.gov This reduced conversion to the active form can lead to a diminished antihypertensive response. frontiersin.orgnih.gov
Consequently, genotyping for CYP2C9 variants may help predict a patient's response to losartan, allowing for more tailored therapeutic strategies to improve blood pressure control. nih.govnih.gov Further research is underway to evaluate the full clinical impact of these genetic variations on therapeutic outcomes. pharmgkb.org
Table 3: Effect of CYP2C9 Polymorphisms on Losartan Pharmacokinetics
| Genotype Group | Effect on Losartan Levels (AUC) | Effect on Active Metabolite E-3174 Levels (AUC) | Potential Clinical Impact |
| CYP2C91/1 (Wild-type) | Normal | Normal | Expected therapeutic response. frontiersin.org |
| Carriers of CYP2C9*2 or *3 alleles | Higher | Lower | Diminished antihypertensive effect. frontiersin.orgnih.gov |
Integration into Combination Therapies and Fixed-Dose Combinations
To enhance antihypertensive efficacy and improve patient adherence, losartan is frequently used in combination with other antihypertensive agents, often in fixed-dose combination (FDC) pills. aafp.org
The most common combination is losartan with the thiazide diuretic hydrochlorothiazide (B1673439) (HCTZ). oup.comnih.gov These two drugs have complementary mechanisms of action; HCTZ increases renin activity, which is then counteracted by losartan's blockade of the AT1 receptor, leading to a synergistic blood pressure-lowering effect. nih.govjocmr.org FDCs of losartan/HCTZ have been shown to provide significantly greater reductions in both office and 24-hour ambulatory blood pressure compared to monotherapy with either component. oup.com Furthermore, losartan can offset some of the adverse metabolic effects of HCTZ, such as hypokalemia. oup.comnih.gov
Losartan is also available in FDCs with calcium channel blockers like amlodipine (B1666008). These combinations are also highly effective for blood pressure control and have demonstrated excellent safety and patient adherence in real-world observational studies. directivepublications.org The use of FDCs simplifies treatment regimens, which can lead to better long-term management of hypertension and associated cardiovascular risks. aafp.org
Table 4: Common Fixed-Dose Combinations with Losartan
| Combination Drug | Mechanism of Action Synergy | Clinical Advantage |
| Hydrochlorothiazide (HCTZ) | HCTZ promotes salt/water excretion and activates the RAS; Losartan blocks the effects of the activated RAS. nih.gov | Greater blood pressure reduction than monotherapy; Losartan mitigates HCTZ-induced hypokalemia. aafp.orgoup.com |
| Amlodipine | Losartan blocks RAS-mediated vasoconstriction; Amlodipine blocks calcium channels to cause vasodilation. | Effective blood pressure control with good safety profile and high patient adherence. directivepublications.org |
Development of Next-Generation Delivery Technologies
The oral administration of losartan potassium is characterized by a bioavailability of approximately 33% due to significant first-pass metabolism. nih.govwikipedia.org This has spurred research into novel drug delivery systems designed to enhance its therapeutic efficacy and patient compliance. Current research is exploring various advanced delivery technologies to overcome the limitations of conventional dosage forms.
One promising area is the development of gastroretentive drug delivery systems (GRDDS) . These systems aim to prolong the residence time of the drug in the stomach, which can improve bioavailability, especially for drugs with an absorption window in the upper gastrointestinal tract. mdpi.comscispace.com Floating matrix tablets of this compound have been developed using hydrodynamically balanced systems. scispace.comjddtonline.info These tablets, often incorporating gas-generating agents like sodium bicarbonate, have a lower density than gastric fluids, allowing them to float and release the drug in a controlled manner over an extended period. mdpi.comscispace.com
Pulsatile drug delivery systems are another innovative approach. These systems are designed to release the drug after a predetermined lag time, which can be beneficial for chronotherapy in conditions like hypertension, where blood pressure exhibits a diurnal variation with a morning surge. nih.gov Research has focused on compression-coated tablets with a fast-dissolving core containing this compound, surrounded by a hydrophilic polymer coat that erodes or swells to release the drug at a specific time. nih.gov
Furthermore, nanotechnology-based delivery systems are being investigated to improve the solubility and dissolution rate of this compound. Nanoporous carbon carriers have been synthesized and studied for their ability to adsorb and release the drug. mdpi.com These carriers can be functionalized to control the release kinetics, offering the potential for either rapid or sustained drug liberation. mdpi.com The adsorption of losartan onto these materials is often mediated by hydrogen bonds and π–π interactions. mdpi.com
These next-generation delivery technologies hold the potential to optimize the pharmacokinetic profile of this compound, leading to improved therapeutic outcomes and patient convenience.
Pharmacogenomic and Proteomic Studies Related to this compound Response
The significant interindividual variability in blood pressure response to this compound has prompted extensive research into the genetic and proteomic factors influencing its efficacy. Pharmacogenomics, the study of how genes affect a person's response to drugs, is a key area of investigation aimed at personalizing antihypertensive therapy. jbclinpharm.orgnih.gov
Several studies have identified genetic polymorphisms that are associated with the therapeutic response to losartan. dovepress.com For instance, variations in genes involved in the renin-angiotensin-aldosterone system (RAAS) and other blood pressure regulatory pathways are being explored. A notable example is the SOPHIA study, which identified single nucleotide polymorphisms (SNPs) in the CAMK1D gene, involved in aldosterone (B195564) synthesis, to be significantly associated with systolic blood pressure response to losartan. nih.govdovepress.com
The metabolism of losartan is another critical aspect influenced by genetic variations. Losartan is a prodrug that is converted to its more potent active metabolite, EXP3174, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4. nih.govwikipedia.orgnih.gov Genetic variants of CYP2C9 that result in reduced enzyme activity have been shown to decrease the conversion of losartan to EXP3174, potentially leading to a diminished therapeutic effect. pharmgkb.orgnih.gov Studies have demonstrated that individuals with certain CYP2C9 genotypes have lower concentrations of the active metabolite and may experience uncontrolled hypertension. nih.gov
Proteomic studies, which analyze the complete set of proteins in a biological sample, are also emerging as a valuable tool for understanding the mechanisms of losartan action and identifying biomarkers of response. By examining changes in protein expression profiles in response to losartan treatment, researchers can gain insights into the downstream effects of angiotensin II receptor blockade and identify potential new therapeutic targets.
The ultimate goal of these pharmacogenomic and proteomic studies is to develop predictive biomarkers that can help clinicians select the most effective antihypertensive medication for individual patients, thereby optimizing treatment outcomes and minimizing adverse effects. jbclinpharm.org
Long-term Pharmacological Effects and Receptor Desensitization Research
While losartan is generally considered safe for long-term use, ongoing research continues to investigate its extended pharmacological effects and the potential for receptor desensitization. www.nhs.uk Long-term administration of losartan has been shown to be effective in managing hypertension and providing renal protection, particularly in patients with diabetic nephropathy. wikipedia.orgwww.nhs.uk
A key aspect of long-term losartan therapy is its effect on the renin-angiotensin-aldosterone system (RAAS). Blockade of the angiotensin II type 1 (AT1) receptor by losartan leads to a compensatory increase in plasma renin activity and angiotensin II levels. ahajournals.org Research has shown that despite this increase, the antihypertensive effect of losartan is maintained over the long term, suggesting that the blockade of the AT1 receptor remains effective. ahajournals.org
The phenomenon of receptor desensitization , where a receptor becomes less responsive to its ligand after prolonged exposure, is a theoretical concern with any receptor antagonist. However, studies on losartan have not shown significant clinical evidence of tachyphylaxis (rapidly diminishing response) or a loss of antihypertensive efficacy over time. The sustained clinical benefit of losartan suggests that significant desensitization of the AT1 receptor is not a major clinical issue.
Long-term studies have also highlighted other beneficial effects of losartan beyond blood pressure control. For example, some research suggests potential benefits in conditions like Marfan syndrome. nih.gov Continued research into the long-term effects of losartan will help to further elucidate its full therapeutic potential and ensure its continued safe and effective use in chronic disease management.
Elucidation of Uncharacterized Metabolic Pathways and Metabolites
The metabolism of this compound is a critical determinant of its pharmacological activity. While the primary metabolic pathway is well-established, research continues to explore less characterized pathways and identify novel metabolites.
Beyond the formation of E-3174, other metabolic pathways have been identified. These include the formation of an aldehyde intermediate, E-3179, which is then converted to E-3174. pharmgkb.org Additionally, hydroxylation can lead to the formation of an inactive metabolite, P1. drugbank.com In vitro studies using human liver slices have identified several other minor metabolites (M1, M2, M4, M5, M7), which exhibit significantly less activity than the parent compound. pharmgkb.org
Glucuronidation is another metabolic route for losartan. Studies have identified UGT1A1 and UGT2B7 as the main enzymes responsible for the formation of the tetrazole-N2-glucuronide metabolite (M7). pharmgkb.org
The ongoing elucidation of these less prominent metabolic pathways and the characterization of their resulting metabolites are important for several reasons. A more complete understanding of losartan's biotransformation can help to:
Explain interindividual variability in drug response.
Identify potential drug-drug interactions that may not be immediately obvious.
Further research in this area will contribute to a more refined understanding of losartan's pharmacology and may have implications for optimizing its therapeutic use.
Comparative Studies with Emerging Renin-Angiotensin System Modulators
The landscape of renin-angiotensin system (RAAS) modulators is continually evolving, with the development of new agents that offer different mechanisms of action or potentially improved clinical profiles. Comparative studies are essential to position losartan, a first-generation angiotensin II receptor blocker (ARB), in the context of these emerging therapies.
Comparison with other ARBs: Several head-to-head studies have compared the antihypertensive efficacy of losartan with other ARBs. Some studies suggest that longer-acting ARBs like irbesartan, candesartan, and telmisartan (B1682998) may provide more consistent 24-hour blood pressure control, particularly at trough drug levels. ahajournals.org However, the clinical significance of these differences can be influenced by the doses used in the comparisons. ahajournals.org Losartan does possess a unique uricosuric effect, increasing the urinary excretion of uric acid, which is not observed with other ARBs. ahajournals.org
Comparison with Angiotensin-Converting Enzyme (ACE) Inhibitors: Losartan has been compared extensively with ACE inhibitors like lisinopril (B193118) and captopril (B1668294). A key advantage of losartan is a significantly lower incidence of cough, a common side effect of ACE inhibitors that often leads to treatment discontinuation. nih.gov In terms of efficacy, studies like the ELITE II trial found losartan to be as effective as captopril in improving outcomes in heart failure. nih.gov
Comparison with Direct Renin Inhibitors (DRIs): Aliskiren (B1664508) is the primary example of a DRI. While both losartan and aliskiren modulate the RAAS, they do so at different points. The co-administration of aliskiren with losartan is generally not recommended, particularly in patients with diabetes or renal impairment, due to an increased risk of adverse events. nih.gov
Emerging Modulators: The development of angiotensin receptor-neprilysin inhibitors (ARNIs), such as sacubitril/valsartan, represents a significant advancement in cardiovascular medicine, particularly for heart failure. These agents combine the action of an ARB with the inhibition of neprilysin, leading to enhanced natriuresis and vasodilation. Comparative effectiveness research is ongoing to define the relative roles of ARNIs and traditional ARBs like losartan in various patient populations.
These comparative studies are crucial for evidence-based clinical decision-making, allowing healthcare providers to select the most appropriate RAAS modulator based on individual patient characteristics, comorbidities, and treatment goals.
Q & A
Q. What methodological approaches are recommended for establishing a dissolution test protocol for Losartan Potassium capsules?
Researchers should employ a multivariate factorial design to evaluate critical parameters such as dissolution medium pH (e.g., 1.2–6.8), agitation speed, and surfactant concentration, which influence drug release kinetics. Validation via high-performance liquid chromatography (HPLC) and spectrophotometry ensures accuracy and compliance with pharmacopeial standards . Calibration curves in phosphate buffer (λmax 209–376 nm) should be constructed to quantify drug release, with linearity confirmed over 0.1–10 µg/mL ranges .
Q. How can preformulation studies identify excipient compatibility for this compound in transdermal or oral formulations?
Preformulation studies should include Fourier-transform infrared spectroscopy (FTIR) to detect drug-excipient interactions by comparing characteristic bands (e.g., Losartan’s carbonyl stretch at ~1,700 cm⁻¹). UV spectrophotometric analysis in buffers (pH 1.2–6.8) and differential scanning calorimetry (DSC) can further confirm physicochemical stability .
Q. What are the standard analytical techniques for quantifying this compound in bilayer tablets or sustained-release formulations?
Reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol:phosphate buffer) is widely used. Method validation must include specificity, linearity (R² >0.995), precision (%RSD <2%), and recovery (98–102%) per ICH guidelines. Spectrophotometric methods at λmax 209 nm (pH 6.8) are cost-effective alternatives for routine analysis .
Advanced Research Questions
Q. How can multivariate experimental designs optimize this compound formulation parameters while reducing resource expenditure?
A full factorial design (e.g., 2³ or 3³) allows simultaneous evaluation of factors like polymer concentration, osmotic pressure, and coating thickness. Response surface methodology (RSM) can model interactions between variables, enabling prediction of optimal dissolution profiles or sustained-release kinetics with minimal experimental runs .
Q. What strategies address discrepancies in pharmacokinetic data between this compound immediate-release and sustained-release formulations?
Systematic reviews with meta-analysis should stratify data by formulation type, bioanalytical method (e.g., LC-MS vs. HPLC), and patient demographics. In vitro-in vivo correlation (IVIVC) studies using compartmental modeling can resolve disparities by linking dissolution profiles to plasma concentration-time curves .
Q. How can researchers apply the PICOT framework to clinical trials evaluating this compound’s efficacy in hypertensive cohorts?
- Population (P): Hypertensive patients with comorbid diabetes (HbA1c >7%).
- Intervention (I): this compound 50 mg/day ± metformin (sustained-release layer).
- Comparison (C): ACE inhibitors or placebo.
- Outcome (O): Reduction in systolic BP (≥20 mmHg) over 12 weeks.
- Time (T): 6-month follow-up for renal function markers. This framework ensures alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. What advanced techniques mitigate chemical degradation of this compound in accelerated stability studies?
Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions should be analyzed via LC-MS to identify degradation products (e.g., losartan carboxylic acid). Kinetic modeling (Arrhenius equation) predicts shelf life, while DOE (design of experiments) optimizes packaging materials to minimize hydrolysis .
Methodological Guidance for Data Analysis
Q. How should researchers statistically analyze dissolution profile comparisons between this compound formulations?
Use similarity factor (f₂ >50) and difference factor (f₁ <15) to quantify equivalence. Multivariate ANOVA identifies significant factors (p<0.05), while principal component analysis (PCA) clusters formulations with similar release patterns .
Q. What bioinformatics tools are effective for integrating pharmacokinetic and pharmacodynamic (PK/PD) data from this compound studies?
NONMEM or Phoenix WinNonlin enables population PK modeling to account for inter-subject variability. Machine learning algorithms (e.g., random forests) can predict dose-response relationships in subpopulations with genetic polymorphisms (e.g., CYP2C9 metabolizers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
